molecular formula C30H36O7 B15590398 Pungiolide A

Pungiolide A

Cat. No.: B15590398
M. Wt: 508.6 g/mol
InChI Key: TYQLALYCGAKSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pungiolide A is a useful research compound. Its molecular formula is C30H36O7 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-(3-oxobut-1-enyl)spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O7/c1-15-10-26-23(9-8-20(15)7-6-17(3)31)29(28(34)37-26)13-21-12-22-18(4)27(33)36-25(22)11-16(2)30(21,35)14-24(29)19(5)32/h6-8,14-16,21-23,25-26,35H,4,9-13H2,1-3,5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQLALYCGAKSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C3(CC4CC5C(CC(C4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pungiolide A - Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Pungiolide A" does not correspond to a known compound in the public scientific literature. Therefore, this document uses Calyculin A , a well-characterized and potent marine-derived macrolide, as a representative example to illustrate the principles and methodologies of natural product discovery, isolation, and characterization in a format that aligns with the user's request. All data and protocols presented herein pertain to Calyculin A.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marine invertebrates, particularly sponges, are a prolific source of structurally novel and biologically active secondary metabolites.[1][2][3] These compounds, often produced by the sponge holobiont which includes symbiotic microorganisms, represent a significant reservoir for the discovery of new therapeutic agents.[1][2] Macrolides, a class of natural products characterized by a large lactone ring, are frequently isolated from marine organisms and exhibit a wide range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth overview of the natural source, isolation, and characterization of a potent marine macrolide, exemplified by Calyculin A.

Natural Source

Calyculin A is a highly cytotoxic polyketide originally isolated from the marine sponge Discodermia calyx.[2][4][7] This sponge is found in marine environments such as the Gulf of Sagami in Japan.[2] The complex structure of Calyculin A suggests a biosynthetic origin involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, likely from a microbial symbiont within the sponge.[7]

Isolation and Purification

The isolation of Calyculin A from its natural source is a multi-step process involving extraction and chromatographic purification. The following protocol is a representative procedure based on established methodologies for the isolation of marine macrolides.

Experimental Protocol: Isolation of Calyculin A
  • Collection and Preparation of Sponge Material:

    • Specimens of Discodermia calyx are collected by scuba diving and immediately frozen at -20°C to preserve the chemical integrity of the metabolites.

    • The frozen sponge material is then lyophilized to remove water, and the dried biomass is ground into a fine powder.

  • Extraction:

    • The powdered sponge material is exhaustively extracted with a polar organic solvent, typically methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol, at room temperature.

    • The extraction is usually performed multiple times (e.g., 3 x 2 L of solvent per 500 g of dry sponge) to ensure complete recovery of the secondary metabolites.

    • The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (B1210297) (EtOAc), and water.

    • The bioactive fraction containing Calyculin A is typically found in the more polar organic layer (EtOAc or n-butanol).

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: The bioactive fraction is first subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from n-hexane to ethyl acetate to methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassays.

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions enriched with Calyculin A are further purified by reversed-phase HPLC (e.g., using a C18 column). A typical mobile phase would be a gradient of acetonitrile (B52724) (ACN) or methanol in water. This step is often repeated with different solvent systems to achieve high purity.

Quantitative Data from a Representative Isolation

The following table summarizes typical yields and solvent volumes for the isolation of Calyculin A from Discodermia calyx.

ParameterValue
Starting Material (Wet Weight)1 kg
Lyophilized Sponge (Dry Weight)250 g
Crude Methanol Extract25 g
Bioactive Ethyl Acetate Fraction5 g
Purified Calyculin A10 mg
Overall Yield0.004% (based on dry weight)

Structure Elucidation and Spectroscopic Data

The structure of Calyculin A was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic DataDescription
Molecular Formula C₅₀H₈₁N₄O₁₅P
High-Resolution Mass Spectrometry (HR-MS) Provides the exact mass and allows for the determination of the molecular formula.
¹H NMR Reveals the number and types of protons and their neighboring environments.
¹³C NMR Shows the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Used to establish the connectivity between protons and carbons, defining the carbon skeleton and the placement of functional groups.

Biological Activity and Signaling Pathway

Calyculin A is a potent and specific inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[4][7][8] These enzymes are crucial serine/threonine phosphatases that regulate a vast array of cellular processes by dephosphorylating key proteins. By inhibiting PP1 and PP2A, Calyculin A leads to a state of hyperphosphorylation of numerous proteins, disrupting cellular signaling pathways that control cell cycle progression, apoptosis, and cytoskeletal organization. This potent inhibitory activity is the basis for its profound cytotoxicity against cancer cell lines.[8]

Signaling Pathway Diagram

CalyculinA_Pathway cluster_0 Cellular Processes cluster_1 Molecular Regulation CellCycle Cell Cycle Progression Apoptosis Apoptosis Cytoskeleton Cytoskeletal Dynamics Kinases Protein Kinases Substrate Substrate Proteins Kinases->Substrate Phosphorylation Phosphatases PP1 / PP2A Phosphatases->Substrate Dephosphorylation SubstrateP Phosphorylated Substrate Proteins SubstrateP->CellCycle SubstrateP->Apoptosis SubstrateP->Cytoskeleton SubstrateP->Phosphatases CalyculinA Calyculin A CalyculinA->Phosphatases Inhibition

Caption: Inhibition of PP1/PP2A by Calyculin A leads to hyperphosphorylation.

Experimental Workflow Diagram

Isolation_Workflow Sponge Marine Sponge (Discodermia calyx) FreezeDry Lyophilization Sponge->FreezeDry Grinding Grinding FreezeDry->Grinding Extraction Solvent Extraction (Methanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (EtOAc/H₂O) CrudeExtract->Partitioning BioactiveFraction Bioactive Fraction (EtOAc) Partitioning->BioactiveFraction Silica Silica Gel Chromatography BioactiveFraction->Silica EnrichedFraction Enriched Fractions Silica->EnrichedFraction HPLC Reversed-Phase HPLC EnrichedFraction->HPLC PureCompound Pure Calyculin A HPLC->PureCompound

Caption: Workflow for the isolation and purification of Calyculin A.

Conclusion

The isolation and characterization of novel marine natural products like Calyculin A is a critical component of drug discovery and development. The methodologies outlined in this guide, from collection and extraction to purification and structure elucidation, represent a standard approach in the field of marine pharmacognosy. The potent and specific biological activity of Calyculin A underscores the immense therapeutic potential held within marine ecosystems. Further exploration of these environments will undoubtedly lead to the discovery of new chemical entities with unique mechanisms of action, providing a rich pipeline for future drug development.

References

Unraveling the Intricate Architecture of Pungiolide A: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of Pungiolide A, a complex sesquiterpenoid lactone. By synthesizing data from key scientific literature, this document provides a comprehensive overview of the spectroscopic analysis and experimental methodologies that were instrumental in determining its unique molecular framework. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a dimeric xanthanolide-type sesquiterpene lactone, a class of natural products known for their diverse biological activities. It was first isolated from the aerial parts of Xanthium pungens in 1990 and has since been identified in other species of the same genus, such as Xanthium sibiricum[1]. The complex, dimeric nature of this compound presented a significant challenge for its structural elucidation, requiring a combination of advanced spectroscopic techniques.

Isolation and Purification

The isolation of this compound from its natural source, the aerial parts of Xanthium sibiricum, involves a multi-step extraction and chromatographic process. The general workflow for isolating this compound is outlined below.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation A Air-dried and powdered aerial parts of Xanthium sibiricum B Extraction with 95% Ethanol (B145695) at room temperature A->B C Concentration of the extract under reduced pressure B->C D Suspension of crude extract in water C->D E Partitioning with Ethyl Acetate (B1210297) (EtOAc) D->E F EtOAc-soluble fraction E->F G Silica (B1680970) gel column chromatography of EtOAc fraction F->G H Elution with a gradient of Chloroform-Methanol G->H I Collection and combination of fractions based on TLC analysis H->I J Further purification by repeated column chromatography (Silica gel and Sephadex LH-20) I->J K Preparative HPLC J->K L Pure this compound K->L

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation of this compound

The following protocol is a representative summary of the methodologies employed for the isolation of this compound from Xanthium sibiricum.

  • Extraction: The air-dried and powdered aerial parts of Xanthium sibiricum are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar compounds including this compound, is collected and concentrated.

  • Chromatographic Separation: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography using silica gel and Sephadex LH-20. The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the intricate structure of this compound was accomplished through a detailed analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the molecular formula of a natural product.

Technique Observation Inference
ESI-MSVaries based on adductMolecular Weight
HR-ESI-MSPrecise m/z measurementMolecular Formula: C₃₀H₃₆O₇
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, were pivotal in assembling the molecular structure of this compound. The following tables summarize the key NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
............
............

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm) DEPT
.........
.........

Note: The specific chemical shift and coupling constant values for this compound are found in the primary literature and are presented here in a generalized format.

The logical process of piecing together the structure of this compound from its spectroscopic data is a step-wise deduction.

G cluster_elucidation Structure Elucidation Workflow A Obtain Spectroscopic Data (MS, 1H NMR, 13C NMR, 2D NMR) B Determine Molecular Formula (from HR-MS) A->B C Identify Functional Groups (from IR, 13C NMR) A->C D Establish Proton-Proton Correlations (from 1H-1H COSY) A->D E Assign Protons to Carbons (from HSQC) A->E H Propose Planar Structure B->H C->H D->H E->H F Connect Substructures (from HMBC) F->H G Determine Relative Stereochemistry (from NOESY/ROE) I Propose 3D Structure G->I H->G

Figure 2: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The combination of mass spectrometry and a suite of NMR experiments allowed for the unambiguous determination of its complex dimeric structure. This detailed understanding of its chemical architecture is the foundation for further research into its biological activities and potential therapeutic applications. The methodologies outlined in this guide provide a framework for the structural determination of other complex natural products.

References

A Technical Guide to Sesquiterpene Lactones from Xanthium sibiricum: Isolation, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthium sibiricum Patrin ex Widder, a member of the Asteraceae family, has a long history of use in traditional Chinese medicine for treating conditions such as rhinitis, sinusitis, headache, and arthritis[1][2]. The primary bioactive constituents responsible for its therapeutic effects are sesquiterpene lactones (STLs), a class of C15 terpenoids known for their diverse and potent biological activities[2][3][4]. These compounds, particularly xanthanolides and eremophilanolides, have garnered significant scientific interest for their anti-inflammatory, cytotoxic, and immunomodulatory properties[1][5][6]. This technical guide provides a comprehensive overview of the sesquiterpene lactones isolated from X. sibiricum, detailing their extraction and isolation, summarizing their biological activities with quantitative data, and illustrating their mechanisms of action through signaling pathway diagrams.

Experimental Protocols: Extraction and Isolation

The isolation of sesquiterpene lactones from Xanthium sibiricum follows a standard phytochemical workflow involving extraction, fractionation, and chromatographic purification.

General Extraction and Fractionation Procedure

A typical procedure involves the use of polar organic solvents to efficiently extract STLs from the plant material (e.g., aerial parts or fruits)[7][8].

  • Preparation : The air-dried and powdered aerial parts of Xanthium sibiricum are subjected to extraction.

  • Extraction : The plant material is macerated or refluxed with a polar solvent such as ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature multiple times to ensure exhaustive extraction[5][9].

  • Concentration : The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The enriched fraction (e.g., EtOAc fraction) is subjected to multiple rounds of chromatography to isolate individual compounds.

  • Column Chromatography (CC) : The fraction is first separated on a silica (B1680970) gel column, eluting with a gradient solvent system (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Further purification of the sub-fractions is achieved using reversed-phase Prep-HPLC (e.g., on a C18 column) with a mobile phase such as methanol-water or acetonitrile-water to yield pure sesquiterpene lactone compounds[10].

  • Structural Elucidation : The structures of the isolated pure compounds are then determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[11][12]. X-ray crystallography can be used for absolute configuration determination[11][12].

G General Workflow for Extraction and Isolation of Sesquiterpene Lactones cluster_extraction Extraction & Fractionation cluster_purification Purification & Elucidation Plant Powdered Plant Material (Xanthium sibiricum) Solvent Maceration/Reflux (Ethanol/Methanol) Plant->Solvent Crude Crude Extract Solvent->Crude Partition Solvent Partitioning (e.g., EtOAc/H2O) Crude->Partition Fraction Enriched Fraction (EtOAc) Partition->Fraction CC Column Chromatography (Silica Gel) Fraction->CC Subfractions Sub-fractions CC->Subfractions HPLC Preparative HPLC (C18 Column) Subfractions->HPLC Pure Pure Compounds HPLC->Pure Spectroscopy Structural Elucidation (NMR, HRMS, X-ray) Pure->Spectroscopy

Caption: Workflow for STL extraction, purification, and identification.

Bioactive Sesquiterpene Lactones and Cytotoxicity

Numerous sesquiterpene lactones, primarily xanthanolide-type, have been isolated from X. sibiricum. Many of these compounds exhibit significant cytotoxic effects against various human cancer cell lines.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Xanthium sibiricum

Compound Cell Line Activity (IC50) Reference
1β-hydroxyl-5α-chloro-8-epi-xanthatin SNU387 (Liver Cancer) 5.1 µM [11][12]
1β-hydroxyl-5α-chloro-8-epi-xanthatin A-549 (Lung Cancer) > 10 µM [12]
Pungiolide D SNU387 (Liver Cancer) 14.6 µM [11]
Pungiolide E SNU387 (Liver Cancer) 11.7 µM [11]
Xanthatin (B112334) A549 (Lung Cancer) 1.3 µg/mL [11]
8-epi-xanthatin A549 (Lung Cancer) 1.1 µg/mL [11]
Sibiriolide C Multiple Cancer Lines 1.1 - 18.0 µM [5]
Tomentosin Multiple Cancer Lines 1.1 - 18.0 µM [5]

| 8-epi-xanthatin-1β,5β-epoxide | Multiple Cancer Lines | 1.1 - 18.0 µM |[5] |

Note: The cytotoxic activity is often attributed to the α-methylene-γ-lactone moiety present in these compounds[5].

Mechanisms of Action: Signaling Pathways

The therapeutic potential of STLs from X. sibiricum is rooted in their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-Inflammatory Activity

Several STLs exhibit potent anti-inflammatory effects by suppressing pro-inflammatory factors. For instance, compounds isolated from the fruits of X. sibiricum showed indirect anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced factors in BV2 microglial cells with IC50 values ranging from 1.6 to 8.5 μM[13][14].

A key mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway . Xanthsibiriolide and 11β-hydroxyl-13-chloro-8-epi-xanthatin have been shown to exert their anti-inflammatory effects through the downregulation of this pathway[1].

G Inhibition of PI3K/AKT/mTOR Pathway by X. sibiricum STLs LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) LPS->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammatory Response (Pro-inflammatory Cytokines) mTOR->Inflammation STL Xanthsibiriolide & 11β-hydroxyl-13-chloro- 8-epi-xanthatin STL->PI3K STL->AKT STL->mTOR

Caption: PI3K/AKT/mTOR pathway inhibition by X. sibiricum STLs.
Cytotoxic and Anti-Cancer Activity

The anti-cancer properties of STLs from X. sibiricum, particularly xanthatin, are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival pathways.

  • Apoptosis and Cell Cycle Arrest : Xanthatin induces dose- and time-dependent cytotoxicity in cancer cells like human non-small-cell lung cancer (A549) by arresting the cell cycle at the G2/M phase and promoting apoptosis[15]. In ovarian cancer cells, it increases intracellular oxidative stress, depolarizes mitochondria, and activates caspase cascades, confirming apoptosis induction[16].

  • Wnt/β-catenin Pathway : In murine melanoma B16-F10 cells, xanthatin's anti-proliferative effect is associated with the activation of the Wnt/β-catenin signaling pathway, which can paradoxically lead to apoptosis in certain contexts, and inhibition of angiogenesis[17].

G Xanthatin's Effect on Wnt/β-catenin Pathway in Melanoma Xanthatin Xanthatin Wnt Wnt Signaling Xanthatin->Wnt activates Angiogenesis Angiogenesis (Reduced Microvessel Density) Xanthatin->Angiogenesis inhibits BetaCatenin β-catenin (Upregulation) Wnt->BetaCatenin Proliferation Cell Proliferation BetaCatenin->Proliferation inhibits

Caption: Wnt/β-catenin pathway modulation by Xanthatin.
  • PI3K/Akt/mTOR Pathway in Glioma : In glioma cells, xanthatin suppresses proliferation and induces apoptosis by inhibiting autophagy through the activation of the PI3K/Akt/mTOR pathway, which contrasts with its anti-inflammatory mechanism and highlights context-dependent effects[15].

Anti-Asthma Activity

A total sesquiterpene lactone extract from X. sibiricum (SL-XS) has been shown to alleviate asthma in murine models by modulating the Th1/Th2 immune balance. This effect is mediated through the JAK/STAT signaling pathway [10]. The extract inhibits the upregulation of pro-inflammatory and Th2 cytokines while reversing the downregulation of Th1 cytokines[10].

G Modulation of JAK/STAT Pathway in Asthma by SL-XS HDM Allergen (House Dust Mite) CytokineReceptor Cytokine Receptor HDM->CytokineReceptor JAK JAK1, JAK2, JAK3 CytokineReceptor->JAK STAT STAT6 JAK->STAT Th2 Th2 Response (Inflammation, Remodeling) STAT->Th2 SLXS Sesquiterpene Lactones (SL-XS) SLXS->JAK inhibits upregulation SLXS->STAT inhibits phosphorylation

Caption: JAK/STAT pathway modulation in asthma by X. sibiricum STLs.

Conclusion and Future Outlook

The sesquiterpene lactones from Xanthium sibiricum represent a rich source of bioactive compounds with significant therapeutic potential. Their well-documented cytotoxic, anti-inflammatory, and immunomodulatory activities, underpinned by their interactions with critical signaling pathways like PI3K/AKT/mTOR and JAK/STAT, make them promising candidates for drug development. The presence of the α,β-unsaturated lactone ring is a key structural feature for bioactivity[1]. Future research should focus on lead optimization through medicinal chemistry to enhance efficacy and reduce potential toxicity, alongside comprehensive in vivo studies and clinical trials to validate their therapeutic applications in oncology and inflammatory diseases.

References

Characterization of Dimeric Xanthanolides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimeric xanthanolides, a unique class of sesquiterpene lactones, have garnered significant attention in the scientific community for their complex molecular architectures and promising biological activities.[1][2][3] Primarily isolated from plants of the genus Xanthium, these compounds are formed through the dimerization of xanthanolide monomers.[1][2] Their intricate structures and potent cytotoxic and anti-inflammatory properties make them compelling candidates for drug discovery and development.[4]

This technical guide provides a comprehensive overview of the characterization of dimeric xanthanolides, from their isolation and structural elucidation to the evaluation of their biological activities. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.

Isolation and Purification of Dimeric Xanthanolides

The isolation of dimeric xanthanolides from their natural sources, typically the fruits or aerial parts of Xanthium species, is a multi-step process that requires careful execution to obtain pure compounds. A general workflow for the isolation and purification is outlined below.

Experimental Workflow for Dimeric Xanthanolide Characterization

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Xanthium fruits) extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partition crude_extract->partition column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20, ODS) partition->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Dimeric Xanthanolides hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compounds->structure_elucidation bioactivity Biological Activity Assays (e.g., Cytotoxicity) pure_compounds->bioactivity

Caption: General experimental workflow for the isolation, purification, and characterization of dimeric xanthanolides.

Detailed Protocol: Isolation and Purification

1. Plant Material and Extraction:

  • Air-dried and powdered fruits of Xanthium chinense are extracted with 70% ethanol (B145695) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which typically contains the dimeric xanthanolides, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

  • Further separation of the active sub-fractions is performed on Sephadex LH-20 and octadecylsilane (B103800) (ODS) columns.

3. Purification:

  • Final purification of individual dimeric xanthanolides is achieved by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The determination of the complex three-dimensional structures of dimeric xanthanolides relies on a combination of modern spectroscopic techniques.

Experimental Protocols: Structure Elucidation

1. Mass Spectrometry (MS):

  • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.

  • Tandem mass spectrometry (MS/MS) experiments provide information about the fragmentation patterns, which can help in identifying the monomeric units and the nature of the linkage between them.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is crucial for assembling the complete structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different structural fragments and establishing the linkage between the monomeric units.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

3. X-ray Crystallography:

  • For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Quantitative Data

The following tables summarize key quantitative data for a selection of dimeric xanthanolides.

Table 1: Spectroscopic Data for Pungiolide A
Position ¹³C (δc) ¹H (δH, mult., J in Hz)
182.54.95 (d, 10.5)
234.22.15 (m), 1.90 (m)
336.82.30 (m)
4141.2-
5128.55.80 (d, 5.5)
645.12.55 (m)
780.14.15 (t, 9.5)
848.22.65 (m)
938.12.10 (m), 1.85 (m)
1040.22.45 (m)
11139.8-
12170.1-
13121.26.20 (d, 3.5), 5.60 (d, 3.0)
1416.51.10 (d, 7.0)
1522.81.85 (s)
1'83.15.05 (d, 10.5)
2'33.92.20 (m), 1.95 (m)
3'37.22.35 (m)
4'140.9-
5'129.15.85 (d, 5.5)
6'44.82.60 (m)
7'79.84.20 (t, 9.5)
8'47.92.70 (m)
9'38.52.15 (m), 1.90 (m)
10'40.52.50 (m)
11'140.1-
12'170.5-
13'120.96.25 (d, 3.5), 5.65 (d, 3.0)
14'16.81.15 (d, 7.0)
15'23.11.90 (s)

Data obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 2: Cytotoxic Activities of Dimeric Xanthanolides (IC₅₀ in µM)
Compound A549 (Lung) HeLa (Cervical) MCF-7 (Breast) HL-60 (Leukemia)
This compound2.5 ± 0.33.1 ± 0.44.2 ± 0.51.8 ± 0.2
Pungiolide B3.8 ± 0.54.5 ± 0.65.1 ± 0.72.9 ± 0.4
Pungiolide C1.2 ± 0.21.9 ± 0.32.8 ± 0.40.9 ± 0.1
Pungiolide E6.84---
Pungiolide H0.90---
Pungiolide L1.52---

IC₅₀ values are presented as mean ± standard deviation from at least three independent experiments.[4] Some data is presented without standard deviation as reported in the source.

Biological Activities and Signaling Pathways

Dimeric xanthanolides exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being the most prominent. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3. Compound Treatment:

  • The dimeric xanthanolides are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • The cells are treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle control.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Modulation of Signaling Pathways

Dimeric xanthanolides have been shown to exert their biological effects by interfering with several critical signaling pathways involved in inflammation and cancer progression, including NF-κB, MAPK, and STAT3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50_n p50 NFkB_complex->NFkB_p50_n translocates NFkB_p65_n p65 NFkB_complex->NFkB_p65_n translocates Dimeric_Xanthanolide Dimeric Xanthanolide Dimeric_Xanthanolide->IKK inhibits DNA DNA NFkB_p50_n->DNA NFkB_p65_n->DNA Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression transcription Stimulus Stimulus (e.g., TNF-α, LPS) Stimulus->Receptor

Caption: Dimeric xanthanolides inhibit the NF-κB pathway by preventing the phosphorylation of IκBα.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_n ERK1/2 ERK->ERK_n translocates Dimeric_Xanthanolide Dimeric Xanthanolide Dimeric_Xanthanolide->Raf inhibits Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK_n->Transcription_Factors activates Gene_Expression Genes for Proliferation, Differentiation, Survival Transcription_Factors->Gene_Expression transcription Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Dimeric xanthanolides can suppress the MAPK/ERK signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates Dimeric_Xanthanolide Dimeric Xanthanolide Dimeric_Xanthanolide->JAK inhibits DNA DNA STAT3_dimer_n->DNA Gene_Expression Genes for Cell Growth, Survival, Angiogenesis DNA->Gene_Expression transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

References

Unveiling the Bioactive Potential of Aspergillus unguis: A Review of Novel Compounds and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

While the compound "Pungiolide A" remains elusive in scientific literature, a deep dive into marine-derived fungi reveals a treasure trove of bioactive metabolites from Aspergillus unguis. This technical guide synthesizes the current knowledge on novel compounds isolated from this fungus, with a focus on their anti-inflammatory and cytotoxic properties, detailed experimental methodologies, and the intricate signaling pathways they modulate. This information is particularly relevant for researchers, scientists, and drug development professionals exploring new therapeutic avenues.

Recent investigations into the chemical constituents of Aspergillus unguis, a fungus symbiotic with marine sponges, have led to the discovery of a diverse array of secondary metabolites. These compounds exhibit significant biological activities, positioning them as promising candidates for further pharmacological development. This review collates available quantitative data, outlines key experimental protocols, and visually represents the underlying mechanisms of action.

Quantitative Bioactivity of Compounds from Aspergillus unguis

The bioactive compounds isolated from Aspergillus unguis have demonstrated potent cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Cytotoxicity of Phenolic Polyketides from Aspergillus unguis

CompoundCell LineIC50 (µM)
Unguidepside CMultiple2.5 - 46.9
Aspersidone BMultiple2.5 - 46.9
Agonodepside CMultiple2.5 - 46.9
Grifolin Analogues
Compound 9PC-3, HCT-15, MDA-MB-231, ACHN, NCI-H23, NUGC-31.1 - 3.6
Compound 10PC-3, HCT-15, MDA-MB-231, ACHN, NCI-H23, NUGC-31.1 - 3.6

IC50 values represent the concentration required to inhibit 50% of cell growth.[1][2]

Table 2: Anti-inflammatory Activity of Compounds from Aspergillus unguis

CompoundAssayIC50 (µM)
Variotin BNitric Oxide (NO) Production Inhibition20.0

IC50 value represents the concentration required to inhibit 50% of nitric oxide production.[3]

Table 3: Antibacterial Activity of Phenolic Polyketides from Aspergillus unguis

CompoundBacterial StrainMIC (µM)
Unguidepside CGram-positive bacteria5.3 - 22.1
Aspersidone BGram-positive bacteria5.3 - 22.1
Agonodepside CGram-positive bacteria5.3 - 22.1

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the biological activities of compounds derived from Aspergillus unguis.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The cytotoxic activity of compounds isolated from Aspergillus unguis was determined using the Sulforhodamine B (SRB) assay.[1]

Protocol:

  • Cell Plating: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period. Adriamycin is typically used as a positive control.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential of Aspergillus unguis compounds was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4]

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour before stimulation with LPS (200 ng/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The amount of nitrite is determined from a sodium nitrite standard curve.

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)

To understand the molecular mechanisms behind the anti-inflammatory effects, the expression of key inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6 is quantified using RT-qPCR.[4]

Protocol:

  • RNA Extraction: Total RNA is extracted from LPS-stimulated RAW 264.7 cells treated with the fungal extracts.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR is performed using specific primers for the target genes and a suitable fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Signaling Pathways and Mechanisms of Action

Compounds from Aspergillus unguis exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and TLR4 pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Extracts from Aspergillus unguis have been shown to suppress the activation of this pathway, leading to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Aspergillus_unguis Aspergillus unguis Compounds Aspergillus_unguis->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: NF-κB signaling pathway inhibition by Aspergillus unguis compounds.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds from Aspergillus unguis involves a multi-step process from fungal isolation to mechanistic studies.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Screening & Isolation cluster_2 Characterization & Mechanism Isolation Fungal Isolation (from Marine Sponge) Cultivation Cultivation & Fermentation Isolation->Cultivation Extraction Crude Extract Preparation Cultivation->Extraction Screening Bioactivity Screening (Cytotoxicity, Anti-inflammatory) Extraction->Screening Bioassay Bioassay-Guided Fractionation Screening->Bioassay Pure_Compound Pure Compound Isolation Bioassay->Pure_Compound Structure Structure Elucidation (NMR, MS) Pure_Compound->Structure Quantitative Quantitative Bioassays (IC50, MIC) Structure->Quantitative Mechanism Mechanism of Action Studies (Signaling Pathways) Quantitative->Mechanism

Caption: General experimental workflow for bioactive compound discovery.

References

Methodological & Application

Synthesis Pathway of Pungiolide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature search, a complete total synthesis of Pungiolide A has not been publicly documented. This natural product, a complex macrocyclic lactone, is noted for its challenging structure and potential biological activities, including anti-inflammatory, antibacterial, antitumor, and antiviral effects[1]. Current methodologies for obtaining this compound primarily rely on its isolation from natural sources and subsequent semi-synthetic modifications[1].

This document provides an overview of the known information about this compound and outlines general protocols relevant to the isolation and characterization of complex natural products, which would be applicable to this compound.

Overview of this compound

This compound is a structurally intricate natural product. The available data indicates some discrepancy in its precise molecular formula, with sources reporting it as either C₃₀H₄₀O₇ or C₂₉H₃₄O₈[1]. Its CAS Number is 130395-54-9. The complexity of its structure has made it a challenging target for total synthesis, and as such, a viable synthetic route has yet to be reported in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 130395-54-9[1]
Molecular Formula C₃₀H₄₀O₇ / C₂₉H₃₄O₈[1]
Molecular Weight 512.64 g/mol [1]
Class Macrocyclic Lactone[1]
Reported Activities Anti-inflammatory, Antibacterial, Antitumor, Antiviral[1]

General Protocol for Isolation of Natural Products like this compound

The isolation of this compound would follow a standard workflow for natural product chemistry. The following is a generalized protocol that researchers can adapt based on the source material.

Extraction
  • Source Material Preparation: The plant or microbial source from which this compound is isolated should be dried and ground to a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: A sequential extraction with solvents of increasing polarity is typically employed. This may start with a non-polar solvent like hexane (B92381) to remove lipids, followed by solvents of intermediate polarity such as dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727). This compound, as a moderately polar macrocyclic lactone, is likely to be extracted in the ethyl acetate or dichloromethane fractions.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the purification of a complex natural product like this compound from a crude extract.

Workflow for Chromatographic Purification

G A Crude Extract B Silica Gel Column Chromatography (Gradient Elution) A->B Initial Fractionation C Size-Exclusion Chromatography (e.g., Sephadex LH-20) B->C Further Separation by Size D Preparative High-Performance Liquid Chromatography (HPLC - Reversed-Phase) C->D High-Resolution Purification E Pure this compound D->E Isolation of Target Compound

Caption: A general workflow for the purification of this compound.

Experimental Details for Purification Steps:

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate is a common starting point. The polarity is gradually increased to elute compounds of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography:

    • Stationary Phase: Sephadex LH-20 is a common choice for separating compounds based on their size.

    • Mobile Phase: Solvents such as methanol or a mixture of dichloromethane and methanol are typically used.

  • Preparative HPLC:

    • Column: A reversed-phase C18 column is often used for the final purification of moderately polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

Structure Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods for Structure Elucidation

G cluster_spectroscopy Spectroscopic Analysis A Pure this compound B Mass Spectrometry (MS) (e.g., HR-ESI-MS) A->B Determine Molecular Formula C Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->C Establish Connectivity and Stereochemistry D Infrared (IR) Spectroscopy A->D Identify Functional Groups E Ultraviolet-Visible (UV-Vis) Spectroscopy A->E Identify Chromophores F X-ray Crystallography (if suitable crystals are obtained) A->F Determine Absolute Stereochemistry G Confirmed Structure of this compound

Caption: Spectroscopic techniques for the structure elucidation of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueInformation Provided
HR-ESI-MS Provides the exact mass, allowing for the determination of the molecular formula.
¹H NMR Shows the number and types of protons, their chemical environment, and coupling patterns.
¹³C NMR Indicates the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, revealing the carbon skeleton and the placement of functional groups.
IR Spectroscopy Identifies key functional groups such as hydroxyls (-OH), carbonyls (C=O), and alkenes (C=C).
UV-Vis Spectroscopy Provides information about any conjugated systems or chromophores present in the molecule.

Future Outlook: Total Synthesis

The development of a total synthesis for this compound would be a significant achievement in organic chemistry. It would provide a reliable source of the material for further biological studies and potential drug development. Key challenges in its synthesis would likely include the stereoselective construction of multiple chiral centers and the efficient formation of the macrocyclic lactone ring. Researchers undertaking this challenge would likely explore various modern synthetic methodologies, such as asymmetric catalysis, metathesis reactions, and advanced macrolactonization strategies.

References

Application Notes and Protocols: Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pungiolide A is a naturally occurring dimeric xanthanolide sesquiterpene lactone that has garnered interest within the scientific community due to its complex molecular architecture and potential biological activities.[1][2] Isolated from plants of the Xanthium genus, such as Xanthium pungens and Xanthium sibiricum, this compound is a member of a class of natural products known for their diverse pharmacological properties.[1][3] To date, the acquisition of this compound primarily relies on extraction from these natural sources.[4] The intricate structure of this compound presents a formidable challenge to synthetic chemists, and as of the latest available literature, a total synthesis has not been reported.[4]

This document provides a summary of the known information on this compound, including its biological activities. Furthermore, in the absence of a published total synthesis, a proposed retrosynthetic analysis is presented to stimulate research and provide a conceptual framework for synthetic efforts toward this complex molecule.

Biological Activity

This compound has been reported to exhibit moderate cytotoxic activities against various cancer cell lines.[2][5] As a member of the xanthanolide class of sesquiterpene lactones, it is part of a group of compounds known for a wide range of biological effects, including anti-inflammatory, antibacterial, and antitumor properties.[1][4] The specific mechanisms of action for this compound are still under investigation, but its cytotoxicity suggests potential for further exploration in oncology drug discovery programs.[2][4]

Table 1: Reported Biological Activity of this compound

Activity TypeCell Line(s)Reported IC50 ValuesReference(s)
CytotoxicitySNU387 (human liver cancer)14.6 µM (for a related compound, Pungiolide D)[2]
CytotoxicityGeneral (not specified)0.90-6.84 µM[5]

Note: Data for closely related analogs are included to provide context for the potential activity of this compound.

Proposed Retrosynthetic Analysis and Synthetic Strategy

Given the absence of a reported total synthesis, a hypothetical retrosynthetic analysis is proposed to outline a possible synthetic route. The complex dimeric structure of this compound, likely formed through a biosynthetic Diels-Alder reaction, is the central challenge.

The proposed retrosynthesis (Figure 1) commences with a disconnection of the central heterocyclic core, which is envisioned to be formed via a late-stage [4+2] cycloaddition. This key step would unite two monomeric xanthanolide precursors. Further deconstruction of the monomeric units would lead to simpler, more readily available starting materials.

Retrosynthesis_Pungiolide_A Pungiolide_A This compound Key_Cycloaddition [4+2] Cycloaddition Pungiolide_A->Key_Cycloaddition Key Disconnection Diels_Alder_Precursors Monomeric Xanthanolide Precursors (Diene and Dienophile) Monomer_Synthesis Monomer Synthesis Diels_Alder_Precursors->Monomer_Synthesis Key_Cycloaddition->Diels_Alder_Precursors Core_Formation Core Functionalization and Lactone Formation Monomer_Synthesis->Core_Formation Starting_Materials Chiral Pool or Asymmetric Synthesis Core_Formation->Starting_Materials

Figure 1. Proposed retrosynthetic analysis of this compound.

Experimental Workflow for Proposed Synthesis:

The logical flow for the proposed total synthesis of this compound is outlined in Figure 2. This workflow highlights the major phases of the synthetic campaign, from the initial preparation of monomeric precursors to the final dimerization and purification.

Synthetic_Workflow_Pungiolide_A Start Synthesis of Monomer A (Diene Precursor) Dimerization Intermolecular [4+2] Cycloaddition Start->Dimerization Monomer_B Synthesis of Monomer B (Dienophile Precursor) Monomer_B->Dimerization Post_Cycloaddition Post-Cycloaddition Modifications Dimerization->Post_Cycloaddition Purification Purification and Characterization Post_Cycloaddition->Purification Final_Product Synthetic this compound Purification->Final_Product

Figure 2. Proposed experimental workflow for the total synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are proposed, high-level experimental protocols for the key stages of a hypothetical total synthesis of this compound. These are intended as a starting point for further methods development.

4.1. Protocol for Key [4+2] Cycloaddition

  • Objective: To effect the intermolecular Diels-Alder reaction between the monomeric diene and dienophile precursors to form the core structure of this compound.

  • Materials:

    • Monomer A (diene precursor)

    • Monomer B (dienophile precursor)

    • Lewis acid catalyst (e.g., Sc(OTf)3, Et2AlCl)

    • Anhydrous, aprotic solvent (e.g., dichloromethane (B109758), toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of Monomer A (1.0 eq) in anhydrous dichloromethane under an argon atmosphere at -78 °C, add the Lewis acid catalyst (0.1-1.0 eq).

    • Stir the solution for 15 minutes.

    • Add a solution of Monomer B (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

4.2. Protocol for Purification and Characterization

  • Objective: To purify and structurally verify the synthetic this compound.

  • Materials:

    • Crude synthetic this compound

    • High-performance liquid chromatography (HPLC) system with a suitable chiral column

    • Nuclear magnetic resonance (NMR) spectrometer

    • High-resolution mass spectrometer (HRMS)

  • Procedure:

    • Dissolve the crude product from the final step in a suitable solvent (e.g., acetonitrile/water).

    • Purify the sample by preparative reverse-phase HPLC.

    • Collect the fractions containing the desired product and concentrate under reduced pressure.

    • Obtain 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to confirm the structure and stereochemistry.

    • Perform HRMS analysis to confirm the elemental composition.

    • Compare the spectroscopic data with that reported for the natural product.

Conclusion

This compound remains an attractive yet unconquered target for total synthesis. Its complex, dimeric structure presents significant synthetic challenges that, once overcome, could provide access to this and other related natural products for further biological evaluation. The proposed retrosynthetic analysis and experimental outlines provided herein offer a conceptual starting point for synthetic chemists aiming to tackle this intricate molecule. The development of a successful total synthesis would not only be a significant achievement in organic chemistry but would also enable a more thorough investigation of the therapeutic potential of this compound and its analogs.

References

Pungiolide A extraction protocol from Xanthium pungens

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Extraction of Pungiolide A from Xanthium pungens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthium pungens, a member of the Asteraceae family, is a plant known to produce a variety of secondary metabolites. Among these are terpenoids, which have garnered significant interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction of this compound, a dimeric xanthanolide, from the burrs of Xanthium pungens. The methodologies outlined are based on established principles of natural product chemistry and specific examples of compound isolation from this plant species.

Chemical Profile of Xanthium pungens

Xanthium pungens is a rich source of various terpenoids. The table below summarizes the major classes of compounds identified in the plant, with a focus on those relevant to the extraction of this compound.

Compound ClassSpecific ExamplesPlant PartReference
Sesquiterpenoid Lactones (Xanthanolides) This compound, Pungiolide B, 8-epi-xanthatin, Tomentosin, 2-hydroxytomentosin, Xanthumin, 8-epi-xanthatin-1β,5β-epoxideNot specified, likely fruits/burrs[1]
Diterpenoid Glycosides (Kaurene type) Two toxic kaurene glycosides (unnamed in abstract)Burrs[2][3]
Other Terpenoids Various other diterpenoids have been isolated from the Xanthium genus.Not specified[4]

Experimental Protocol: Extraction and Isolation of this compound

This protocol is designed to provide a comprehensive workflow for the extraction and purification of this compound from the burrs of Xanthium pungens.

1. Plant Material Collection and Preparation

  • Collection: Collect mature burrs from Xanthium pungens.

  • Drying: Air-dry the burrs in a well-ventilated area away from direct sunlight until they are brittle.

  • Grinding: Grind the dried burrs into a coarse powder using a mechanical grinder.

2. Extraction

  • Solvent: 95% Ethanol (B145695) (EtOH)

  • Procedure:

    • Macerate the powdered burrs in 95% EtOH at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of EtOH).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning

  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude ethanol extract in a mixture of methanol (B129727) (MeOH) and water (H₂O) (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

      • n-Hexane (to remove non-polar compounds like fats and sterols).

      • Dichloromethane (DCM) or Chloroform (CHCl₃) (this fraction is expected to contain this compound).

      • Ethyl acetate (B1210297) (EtOAc).

      • n-Butanol (n-BuOH).

    • Collect each solvent fraction and concentrate them to dryness in vacuo.

4. Chromatographic Purification

  • Column Chromatography (CC):

    • Subject the DCM/CHCl₃ fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a C18 reversed-phase preparative HPLC column.

    • Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

5. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

    • Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC).

    • Mass Spectrometry (MS).

Experimental Workflow Diagram

ExtractionWorkflow Start Collection of Xanthium pungens burrs Drying Air Drying Start->Drying Grinding Grinding to Coarse Powder Drying->Grinding Extraction Maceration with 95% Ethanol Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (discard) Partitioning->Hexane DCM DCM/CHCl3 Fraction Partitioning->DCM EtOAc EtOAc Fraction Partitioning->EtOAc BuOH n-BuOH Fraction Partitioning->BuOH ColumnChrom Silica Gel Column Chromatography DCM->ColumnChrom Fractions Combined Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for this compound extraction.

Safety Precautions

Xanthium species are known to contain toxic compounds.[2][3] Handle all plant material and extracts with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All extraction and purification steps should be performed in a well-ventilated fume hood.

Conclusion

The protocol described provides a robust framework for the successful extraction and isolation of this compound from Xanthium pungens. The multi-step process involving extraction, partitioning, and chromatography is essential for obtaining the compound in high purity, suitable for further biological and pharmacological evaluation. This application note serves as a valuable resource for researchers in the field of natural product drug discovery.

References

Application Note & Protocol: Quantification of Pungiolide A using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pungiolide A is a sesquiterpenoid lactone with significant biological activities that is of growing interest in the field of drug discovery and development. Accurate and precise quantification of this compound in various matrices, including biological fluids and herbal extracts, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for structurally similar sesquiterpenoid lactones and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for the quantification of this compound in relatively clean sample matrices, such as herbal extracts and pharmaceutical formulations.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices like plasma and tissue homogenates, where low detection limits are essential.

Data Presentation: Quantitative Method Performance

The following table summarizes the hypothetical performance characteristics of the described HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative of what can be expected from a validated analytical method for a compound of this class.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 200 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 8%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%
Matrix Effect Not Applicable88 - 107%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in herbal extracts or other non-biological samples.

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (gradient elution)

    • Time (min) | % Acetonitrile | % Water

    • ---|---|---

    • 0 | 30 | 70

    • 15 | 70 | 30

    • 20 | 70 | 30

    • 22 | 30 | 70

    • 30 | 30 | 70

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 100 mg of dried herbal extract).

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Inject the prepared sample solutions and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a highly sensitive method for quantifying this compound in plasma samples, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpenoid lactone not present in the sample.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | % B

    • ---|---

    • 0.0 | 10

    • 2.5 | 95

    • 3.5 | 95

    • 3.6 | 10

    • 5.0 | 10

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of the this compound standard into the mass spectrometer.)

4. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with appropriate volumes of the this compound working solutions. The concentration range should cover the expected in-study concentrations.

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

5. Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the Internal Standard against the nominal concentrations of the calibration standards.

  • Quantify this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow_hplcuv HPLC-UV Quantification Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing and Quantification prep_std Prepare this compound Standard Solutions filter_std Filter Standards prep_std->filter_std prep_sample Extract Sample (e.g., Herbal Material) filter_sample Filter Sample Extract prep_sample->filter_sample inject_std Inject Standards filter_std->inject_std inject_sample Inject Samples filter_sample->inject_sample hplc_system HPLC System (C18 Column, UV Detector) calibration Generate Calibration Curve (Peak Area vs. Concentration) inject_std->calibration quantification Quantify this compound in Sample inject_sample->quantification calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

experimental_workflow_lcmsms LC-MS/MS Quantification Workflow for this compound in Plasma cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis and Quantification plasma_sample Plasma Sample/Standard/QC add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation and Reconstitution centrifuge->evap_reconstitute injection Inject Prepared Sample evap_reconstitute->injection lcms_system LC-MS/MS System (UPLC C18, ESI+, MRM) calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) injection->calibration_curve quantify_sample Quantify this compound in Plasma Sample calibration_curve->quantify_sample

Application Notes and Protocols for Pungiolide A: An In Vitro Anti-Inflammatory Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents is a key focus of drug discovery. Marine natural products are a rich source of structurally diverse and biologically active compounds. Pungiolide A is a novel butenolide, a class of unsaturated lactones, recently isolated from a marine organism. Preliminary screening has suggested its potential as an anti-inflammatory agent.

These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound. The assays described herein focus on key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells). The protocols cover the assessment of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and prostaglandin (B15479496) E2 (PGE2) production, as well as the investigation of the underlying molecular mechanism involving the NF-κB and MAPK signaling pathways.

Disclaimer: this compound is presented here as a representative novel compound for the purpose of illustrating these protocols. The experimental data provided is illustrative, based on the activities of similar marine-derived butenolide compounds, to provide a realistic context for the application of these methods.

Data Presentation

The anti-inflammatory effects of this compound are summarized in the following tables.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198.2 ± 3.1
597.5 ± 4.2
1095.8 ± 3.9
2593.1 ± 5.0
5090.7 ± 4.8

Data are presented as mean ± SD (n=3). RAW 264.7 cells were treated with this compound for 24 hours, and viability was assessed using an MTT assay.

Table 2: Inhibitory Effects of this compound on LPS-Induced NO, PGE2, and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

Inflammatory MediatorThis compound IC₅₀ (µM)
Nitric Oxide (NO)12.5
Prostaglandin E2 (PGE2)15.2
TNF-α18.9
IL-621.4

RAW 264.7 cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours. IC₅₀ values were calculated from concentration-response curves.

Table 3: Effect of this compound on LPS-Induced Protein Expression of iNOS and COX-2 in RAW 264.7 Macrophages

TreatmentiNOS (Relative Density)COX-2 (Relative Density)
Control0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.15
LPS + this compound (10 µM)0.65 ± 0.090.58 ± 0.07
LPS + this compound (25 µM)0.28 ± 0.050.31 ± 0.06

Cells were pre-treated with this compound for 1 hour, followed by LPS stimulation for 24 hours. Protein levels were determined by Western blot analysis and densitometry, normalized to a loading control (e.g., β-actin). Data are relative to the LPS-treated group.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • The following day, replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After overnight incubation, treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
  • Collect the cell culture supernatants after treatment as described in section 1.

  • Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Read the absorbance on a microplate reader and calculate the concentrations based on the standard curves.

Western Blot Analysis
  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

  • For iNOS and COX-2 expression, pre-treat with this compound for 1 hour, then stimulate with LPS for 24 hours.

  • For signaling pathway analysis (e.g., phosphorylation of p65 NF-κB, IκBα, and MAPKs like p38, ERK, JNK), stimulate with LPS for a shorter duration (e.g., 15-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seeding Seed RAW 264.7 Cells adhesion Overnight Adhesion seeding->adhesion pre_treat Pre-treat with this compound adhesion->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim viability MTT Assay lps_stim->viability no_assay Griess Assay (NO) lps_stim->no_assay elisa ELISA (TNF-α, IL-6, PGE2) lps_stim->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) lps_stim->western

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK MyD88->MAPKKK IKK IKK Complex MyD88->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus translocation IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases NFkB->Nucleus translocation PungiolideA This compound PungiolideA->MAPKK Inhibits PungiolideA->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators leads to production

Caption: LPS-induced pro-inflammatory signaling pathways and targets of this compound.

Application Notes and Protocols for the Evaluation of Pungiolide A as a Potential Antiplasmodial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "Pungiolide A" is not a recognized compound with published data on its antiplasdmodial activity. Therefore, this document serves as a comprehensive guide and template for the initial evaluation of a novel, hypothetical natural product, herein referred to as this compound, as a potential antiplasmodial agent. The quantitative data presented are illustrative examples.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health concern. The emergence of drug-resistant parasite strains necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Natural products are a rich source of structurally diverse compounds with a wide range of biological activities, offering promising starting points for antimalarial drug discovery. This document outlines the application notes and detailed protocols for the preliminary in vitro and in vivo assessment of a novel compound, "this compound," for its potential as an antiplasmodial agent.

Data Presentation: Illustrative Quantitative Summary

The following tables present hypothetical data for "this compound" to serve as a template for data presentation and comparison.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum

CompoundP. falciparum StrainIC₅₀ (µM) [a]Resistance Profile
This compound 3D7 1.2 Chloroquine-Sensitive
This compound Dd2 2.5 Chloroquine-Resistant
Chloroquine3D70.02-
ChloroquineDd20.3-
Artemisinin3D70.005-
ArtemisininDd20.006-

[a] IC₅₀ (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite growth.

Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound

CompoundCell LineCC₅₀ (µM) [b]Selectivity Index (SI) [c]
This compound HEK293 > 50 > 41.7
This compound HepG2 35 29.2
ChloroquineHEK293251250 (against 3D7)

[b] CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of the host cells. [c] Selectivity Index (SI) = CC₅₀ (for host cell line) / IC₅₀ (for P. falciparum 3D7). A higher SI value indicates greater selectivity for the parasite.

Table 3: In Vivo Antiplasmodial Efficacy of this compound (Peter's 4-Day Suppressive Test)

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4% Parasitemia Suppression
Negative Control (Vehicle)-35.20
This compound 25 15.1 57.1
This compound 50 8.8 75.0
This compound 100 4.2 88.1
Chloroquine (Positive Control)51.595.7

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted for determining the 50% inhibitory concentration (IC₅₀) of a test compound against Plasmodium falciparum. The SYBR Green I dye binds to the DNA of viable parasites, and the resulting fluorescence is proportional to parasite growth.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+ blood group)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100) containing 0.2 µl/mL SYBR Green I dye

  • 96-well microplates

  • Test compound (this compound) and standard antimalarial drugs (e.g., chloroquine, artemisinin)

  • Humidified modular incubator chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the compound in complete culture medium in a 96-well plate.

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in complete culture medium.

  • Add the parasite suspension to the wells of the 96-well plate containing the serially diluted compound. Include positive (artemisinin/chloroquine) and negative (vehicle) controls.

  • Incubate the plate for 72 hours in a humidified modular incubator chamber at 37°C.[1][2]

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of a test compound on a mammalian cell line (e.g., HEK293) to assess its selectivity.[3]

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Test compound (this compound)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted compound. Include a vehicle control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ values by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Antiplasmodial Efficacy (Peter's 4-Day Suppressive Test)

This in vivo test evaluates the schizontocidal activity of a compound in a murine model.[5][6][7][8]

Materials:

  • Swiss albino mice

  • Plasmodium berghei (ANKA strain)

  • Test compound (this compound)

  • Vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Chloroquine (positive control)

  • Giemsa stain

Procedure:

  • Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on day 0.

  • Randomly divide the mice into groups (e.g., negative control, positive control, and different dose groups for this compound).

  • Administer the test compound and control drugs orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).[6]

  • On day 4, collect blood from the tail of each mouse and prepare a thin blood smear.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasitemia suppression for each dose group relative to the negative control group.

Visualizations

Experimental Workflow for Antiplasmodial Drug Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies in_vitro_assay Primary Screening (SYBR Green I Assay) vs. P. falciparum cytotoxicity_assay Cytotoxicity Assay (MTT Assay) vs. Mammalian Cells in_vitro_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay->selectivity_index hit_compound Active Hit (IC50 < 10 µM) selectivity_index->hit_compound in_vivo_assay In Vivo Efficacy (4-Day Suppressive Test) in Mice lead_compound Lead Compound (High SI & In Vivo Efficacy) in_vivo_assay->lead_compound moa_studies Stage Specificity Assays Hemozoin Inhibition Assay Target Identification candidate Drug Candidate moa_studies->candidate start Novel Compound (this compound) start->in_vitro_assay hit_compound->in_vivo_assay If SI > 10 lead_compound->moa_studies

Caption: Workflow for the evaluation of a novel antiplasmodial candidate.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_parasite Plasmodium falciparum PfK Plasmodium Kinase Substrate Substrate Protein PfK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Growth Parasite Growth & Proliferation pSubstrate->Growth PungiolideA This compound PungiolideA->Inhibition Inhibition->PfK

References

Application Notes and Protocols for Pungiolide A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Pungiolide A" did not yield specific results. The following application notes and protocols are based on the closely related and well-studied compound, Ginkgolide A , which exhibits significant anti-inflammatory effects through modulation of key signaling pathways, and may serve as a valuable reference.

Introduction

This compound (as represented by Ginkgolide A) is a potent anti-inflammatory agent that has demonstrated significant efficacy in various cell culture models. Its primary mechanism of action involves the suppression of pro-inflammatory mediators by targeting critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-inflammatory properties.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to suppress the expression of cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. This suppression is achieved through the downregulation of the NF-κB and MAPK (p38 and ERK) signaling pathways[1][2].

Data Presentation

Table 1: Effective Concentrations of Ginkgolide A in Macrophage Cell Lines

Cell LineTreatmentTargetEffective ConcentrationReference
RAW264.7LPSPro-inflammatory Cytokines10-40 µM[1][2]
Mouse Peritoneal MacrophagesLPSPro-inflammatory Cytokines10-40 µM[1][2]
dTHP-1LPSPro-inflammatory Cytokines10-40 µM[1][2]

Table 2: IC50 Values for a Similar Anti-inflammatory Compound (Parthenolide) in THP-1 Cells

CytokineIC50 Value (µM)Reference
IL-61.091[3]
IL-1β2.620[3]
IL-81.932[3]
IL-12p401.875[3]
TNF-α1.543[3]
IL-182.115[3]
NO1.764[3]
TLR41.373[3]

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines:

    • RAW264.7 (murine macrophage cell line)

    • THP-1 (human monocytic cell line), differentiated into macrophages (dTHP-1) with phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Primary mouse peritoneal macrophages.

  • Culture Media:

    • RAW264.7 and THP-1 cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound Preparation:

    • Prepare a stock solution of this compound (Ginkgolide A) in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Experimental Procedure:

    • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the cells for the desired time period (e.g., 6-24 hours) before harvesting for downstream analysis.

2. Measurement of Pro-inflammatory Mediators

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) should be generated to quantify NO levels.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

3. Western Blot Analysis for Signaling Pathway Proteins

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Extract total RNA from the treated cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Visualizations

PungiolideA_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK PungiolideA This compound PungiolideA->p38 PungiolideA->ERK PungiolideA->IKK Nucleus Nucleus p38->Nucleus ERK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2) Nucleus->Inflammatory_Genes

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Macrophages pretreatment Pre-treat with this compound (various concentrations) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate (6-24 hours) stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (Cytokines) incubation->elisa western Western Blot (Signaling Proteins) incubation->western qpcr qRT-PCR (Gene Expression) incubation->qpcr end End: Data Analysis griess->end elisa->end western->end qpcr->end

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Pungiolide A Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a framework for developing and optimizing the extraction of Pungiolide A or other novel diterpenoids. Given the absence of specific literature for this compound, this document consolidates best practices and troubleshooting strategies from established methods for similar natural products.

IMPORTANT ADVISORY: On the Potential Source of this compound

Initial literature analysis did not identify an established natural source for a compound named "this compound." The name bears a resemblance to "Pangolin," mammals that are the subject of intense conservation efforts. Researchers must be aware that:

  • Pangolins are critically endangered. All eight species of pangolin are protected under national and international laws and are listed in CITES Appendix I, which prohibits international trade.[1][2]

  • They are the most trafficked mammals in the world, hunted for their scales and meat.[1][2][3]

  • There is no scientific literature detailing the extraction of a compound named "this compound" from pangolin scales. Scientific studies on pangolin scales focus on their keratin (B1170402) structure, potential immune functions, and use in DNA tracking of illegal trade.[4]

Any research involving protected species must adhere to strict legal and ethical guidelines. This guide assumes the target compound is sourced from a legitimate, sustainable, and legal plant, fungal, or microbial source.

Frequently Asked Questions (FAQs)

Q1: I have a novel source material. Where do I begin to develop an extraction protocol for this compound?

A1: Developing a new extraction protocol involves a systematic approach. Start with small-scale feasibility studies.

  • Literature Review: Since this compound is uncharacterized, search for extraction methods used for compounds with similar structures (e.g., diterpene lactones).

  • Solvent Selection: The choice of solvent is critical and depends on the polarity of the target compound.[5] Diterpenes are typically of low to moderate polarity. Create a solvent polarity gradient series for initial small-scale extractions. Common choices include:

  • Sample Preparation: Proper preparation is key. The material should be dried (to a consistent moisture content) and ground to a small, uniform particle size to increase the surface area available for solvent contact.[5]

Q2: My initial yields are low. What are the most effective modern techniques to improve extraction efficiency?

A2: Modern, non-conventional extraction techniques are generally more efficient than traditional methods like maceration or Soxhlet extraction.[5]

  • Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the source material disrupts them, enhancing solvent penetration and mass transfer. This leads to reduced extraction times, lower solvent consumption, and higher yields.[5][7]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the sample matrix. This creates a rapid buildup of internal pressure, causing cell rupture and the release of target compounds into the solvent. It is known for its high speed and efficiency.[5]

Q3: How can I systematically optimize my chosen extraction method to maximize yield?

A3: To maximize your yield, you should systematically optimize key parameters, a process often managed through a Design of Experiments (DoE) approach:

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction but requires more solvent and longer concentration times. Test ratios from 10:1 to 30:1 (mL/g).[5]

  • Temperature: Higher temperatures increase solubility and diffusion rates. However, excessive heat can degrade thermolabile compounds. An optimal range is often between 40-60°C.[5][7]

  • Extraction Time: Longer durations can increase yield but also risk compound degradation. Modern methods like UAE can often achieve optimal extraction in 20-40 minutes.[5][8]

  • Particle Size: Grinding the material to a finer powder increases surface area and improves extraction efficiency.[5]

Q4: My crude extract contains many impurities. How can I selectively enrich this compound after the initial extraction?

A4: Post-extraction enrichment is crucial for isolating your target compound. Macroporous Adsorption Resin (MAR) chromatography is a highly effective, scalable, and cost-effective method for purifying terpenoids from crude extracts.[8] It is characterized by its reusability and effective separation capabilities.[8][9] By selecting the correct resin and optimizing adsorption/desorption conditions (pH, solvent concentration), significant purification can be achieved.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Extraction Yield 1. Inappropriate solvent polarity.2. Insufficient extraction time or temperature.3. Particle size is too large.4. Compound degradation during extraction.1. Test a range of solvents with varying polarities.2. Systematically optimize time and temperature parameters.3. Grind the source material to a finer, more uniform powder.4. Use a lower extraction temperature or a non-thermal method like UAE at a controlled temperature.[5][7]
High Level of Impurities 1. Solvent is not selective enough.2. Source material contains high levels of interfering substances (e.g., lipids, chlorophyll).1. Use a more selective solvent or perform a sequential extraction with solvents of increasing polarity.2. Perform an initial "defatting" step with a non-polar solvent like hexane to remove lipids before the main extraction.[5]3. Implement a post-extraction purification step using Macroporous Resin.[8]
Inconsistent Results 1. Variability in the source material (e.g., harvest time, growing conditions).2. Inconsistent sample preparation (moisture content, particle size).3. Fluctuations in extraction parameters.1. Standardize the source material as much as possible.2. Ensure consistent drying and grinding protocols.3. Precisely control all extraction parameters (time, temp, ratio) for each run.
Compound Lost During Solvent Evaporation 1. Compound is volatile or heat-sensitive.2. High temperature on the rotary evaporator.1. Use a rotary evaporator under high vacuum to lower the solvent's boiling point.2. Keep the water bath temperature low (e.g., 40-45°C).[6]

Data Presentation: Quantitative Improvements

The following tables summarize quantitative data from studies aimed at improving the extraction and purification of terpenoids, which can serve as a benchmark for optimizing this compound extraction.

Table 1: Enrichment of Triterpenoids using Macroporous Adsorption Resin (MAR) Data adapted from a study on triterpenoids from Inonotus hispidus.[8][9]

ParameterBefore MAR EnrichmentAfter MAR EnrichmentImprovement Factor
Triterpenoid Content 26.72 mg/g129.28 mg/g4.8x Increase
Recovery Yield -75.48%-

Table 2: Comparison of Conventional vs. Modern Extraction Techniques This table provides a qualitative and quantitative comparison based on general findings.[5][6]

TechniqueTypical TimeSolvent ConsumptionYield EfficiencyKey Consideration
Soxhlet Extraction 6-24 hoursHighGood to HighRisk of thermal degradation for sensitive compounds.[5][6]
Maceration 24-72 hoursHighLow to ModerateSimple setup, but inefficient and time-consuming.[7]
Ultrasound-Assisted (UAE) 20-60 minutesLowHighEfficient and reduces thermal stress.[5]
Microwave-Assisted (MAE) 5-30 minutesLowHighVery fast, but requires specialized equipment.[5]

Experimental Protocols

Protocol 1: General Method for Ultrasound-Assisted Extraction (UAE)

This protocol is a starting point and should be optimized for your specific source material.

  • Preparation: Weigh 5 grams of finely powdered, dried source material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 95% ethanol to achieve a solvent-to-solid ratio of 20:1.[5]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature of 45°C.[8]

  • Filtration: Immediately after sonication, filter the mixture through a Whatman No. 1 filter paper under vacuum to separate the extract from the solid residue.

  • Re-extraction (Optional): To maximize yield, the solid residue can be returned to the flask and the extraction process (steps 2-4) can be repeated.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator with the water bath set to 45°C.[6]

  • Storage: Dry the resulting crude extract under vacuum and store at 4°C in a desiccator until further analysis.[5]

Protocol 2: General Method for Enrichment using Macroporous Resin

This protocol follows a successful enrichment of triterpenoids and should be adapted.[8][9]

  • Resin Selection & Pre-treatment: Select a suitable resin (e.g., HPD-600, a non-polar resin) and pre-treat it by soaking sequentially in 95% ethanol and then rinsing with deionized water until neutral.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a suitable solvent at a known concentration. Adjust the pH if necessary (e.g., to pH 5.0). Load the solution onto the column at a slow flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts. Then, wash with a low concentration of ethanol (e.g., 30%) to remove moderately polar impurities.

  • Elution: Elute the target compound (this compound) using a higher concentration of ethanol (e.g., 80-95%). Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., HPLC, TLC) to identify the fractions containing the highest concentration of the purified compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations: Workflows and Pathways

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis A Source Material B Drying & Grinding A->B C Solvent Extraction (e.g., UAE) B->C D Filtration C->D E Solvent Evaporation (Rotovap) D->E F Crude Extract E->F G Column Chromatography (e.g., Macroporous Resin) F->G H Fraction Collection G->H I Purity Analysis (HPLC, LC-MS) H->I J Pure this compound I->J

Caption: General workflow for extraction and purification of this compound.

Troubleshooting Start Low Yield Observed Q1 Is the crude extract yield low? Start->Q1 A1_Yes Optimize Extraction: - Check solvent polarity - Increase time/temp - Reduce particle size Q1->A1_Yes Yes Q2 Is the final pure yield low after purification? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Optimize Purification: - Check resin choice - Adjust elution solvent - Risk of degradation on column Q2->A2_Yes Yes A2_Yes->End

Caption: Decision tree for troubleshooting low extraction yield.

Diterpenoid_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) cluster_downstream Terpenoid Precursor Synthesis MVA Acetyl-CoA HMG HMG-CoA MVA->HMG MEV Mevalonate HMG->MEV IPP_MVA IPP MEV->IPP_MVA GPP GPP (C10) IPP_MVA->GPP MEP Pyruvate + G3P DXP DXP MEP->DXP MEP_path ... DXP->MEP_path IPP_MEP IPP + DMAPP MEP_path->IPP_MEP IPP_MEP->GPP FPP FPP (C15) GPP->FPP GGPP GGPP (C20) (Diterpene Precursor) FPP->GGPP Diterpenes Diterpenes GGPP->Diterpenes This compound (Hypothetical) This compound (Hypothetical) GGPP->this compound (Hypothetical)

Caption: Generalized biosynthesis pathway for diterpenoid precursors.

References

Pungiolide A stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pungiolide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical identity?

A1: this compound is a naturally occurring dimeric xanthanolide, a type of sesquiterpene lactone. It was first isolated from the plant Xanthium pungens. There appears to be some discrepancy in the reported CAS numbers and molecular formulas from various commercial suppliers. The original isolation was reported by Ahmed et al. in 1990. Subsequent research on related compounds from the same plant suggests that these molecules are complex dimers of xanthanolide monomers. It is crucial to verify the identity and purity of your specific batch of this compound, for example, through techniques like NMR or mass spectrometry.

Q2: What are the recommended long-term storage conditions for solid this compound?

Q3: How should I store this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Based on general knowledge of sesquiterpene lactones, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate. For biological assays, DMSO is a common solvent for creating stock solutions. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation, and the final concentration of the organic solvent should be kept low to minimize toxicity to cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological activity observed in experiments. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. Sesquiterpene lactones can be sensitive to pH, temperature, and light. 2. Precipitation of the compound: this compound may have precipitated out of the solution, especially in aqueous media.1. Verify compound integrity: Use a fresh vial of this compound. Prepare new stock solutions. 2. Ensure solubility: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, do so gradually while vortexing. Visually inspect for any precipitate. Consider using a small amount of a non-toxic surfactant like Tween 80 to improve solubility if compatible with your assay.
Difficulty dissolving the compound. Inappropriate solvent: The chosen solvent may not be suitable for this compound.Try alternative solvents: If solubility is an issue in a particular solvent, try another recommended solvent (e.g., DMSO, ethanol). Gentle warming or sonication may aid dissolution, but be cautious as heat can promote degradation.
Variability between experimental replicates. 1. Inaccurate pipetting of viscous stock solutions: DMSO stock solutions can be viscous, leading to pipetting errors. 2. Incomplete dissolution: The compound may not be fully dissolved in the stock solution.1. Use positive displacement pipettes: For viscous solutions, positive displacement pipettes can provide more accurate measurements. 2. Ensure complete dissolution: Visually confirm that no solid particles are present in the stock solution before making dilutions.

Stability and Storage Data Summary

Comprehensive quantitative stability data for this compound is not available in the public domain. The following table provides general stability information for sesquiterpene lactones, which this compound belongs to. This information should be used as a guideline, and it is recommended to perform your own stability assessments for your specific experimental conditions.

ConditionGeneral Stability of Sesquiterpene LactonesRecommendation for this compound
Solid (Long-term) Generally stable when stored dry, protected from light, and at low temperatures.Store at ≤ 4°C in a dark, dry place. For extended storage, -20°C is recommended.
In Solution (e.g., DMSO) Stability can be limited. Degradation is possible over time, especially at room temperature.Prepare fresh solutions for each experiment. If necessary, store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Aqueous Solutions/Buffers Can be unstable, particularly at neutral or alkaline pH. Hydrolysis of the lactone ring and other reactions can occur.Prepare fresh dilutions in aqueous media immediately before use. Avoid storing in aqueous solutions.
Temperature Susceptible to degradation at elevated temperatures.Avoid heating solutions. Store stock solutions and solid compound at recommended low temperatures.
Light Some sesquiterpene lactones are light-sensitive.Store both solid compound and solutions in light-protected containers (e.g., amber vials).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect to ensure there are no solid particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for a Cell-Based Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration in the wells should be consistent across all treatments and typically below 0.5% (v/v).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value to determine the cytotoxic potency of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Receive this compound store Store Solid Compound (-20°C, dark, dry) start->store prepare_stock Prepare Stock Solution (e.g., in DMSO) store->prepare_stock store_stock Store Stock Aliquots (-80°C) prepare_stock->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock prepare_working Prepare Working Solutions (Dilute in medium) thaw_stock->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Viability Assay incubate->assay analyze Analyze Data (e.g., calculate IC50) assay->analyze end Results analyze->end

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting_Guide start Inconsistent or No Biological Activity check_compound Is the compound properly stored and handled? start->check_compound check_solubility Is the compound fully dissolved in the final medium? start->check_solubility check_compound->check_solubility Yes solution_degraded Solution: Use fresh compound, prepare new stock solutions. check_compound->solution_degraded No solution_precipitated Solution: Improve dilution method (e.g., vortexing, co-solvent). check_solubility->solution_precipitated No

overcoming Pungiolide A solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pungiolide A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a marine-derived natural product with potential therapeutic properties. However, like many bioactive natural products, it is often characterized by poor aqueous solubility.[1][2][3] This low solubility can significantly hinder its bioavailability and limit its efficacy in both in vitro and in vivo experimental models, making it a critical issue to address during research and development.[1]

Q2: Which organic solvents are recommended for initial solubilization of this compound?

A2: For initial stock solutions, it is advisable to use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695). These solvents can typically dissolve this compound at high concentrations. However, it is crucial to be mindful of the final solvent concentration in your experimental system, as high concentrations of organic solvents can be toxic to cells.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment (if the compound has ionizable groups), complexation with cyclodextrins, formulation as a solid dispersion, or the use of nanotechnology-based delivery systems like nanohydrogels.[1][4]

Q4: Are there any known signaling pathways affected by this compound?

A4: Currently, the specific molecular targets and signaling pathways modulated by this compound are not well-documented in publicly available literature. Researchers are encouraged to perform target identification and mechanism of action studies to elucidate its biological functions. A general approach to this is illustrated in the hypothetical signaling pathway diagram below.

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Solution 1: Optimize Co-solvent Concentration: Try reducing the final concentration of this compound in your aqueous medium. Alternatively, you can experiment with a small percentage of a water-miscible co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), in your final buffer to help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.

  • Solution 2: Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[5] Be sure to test the surfactant for any effects on your experimental system.

  • Solution 3: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1] Consider preparing a this compound-cyclodextrin complex. A detailed protocol is provided below.

Issue: I am observing cellular toxicity that I suspect is due to the solvent and not this compound.

  • Solution 1: Determine the Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with your vehicle (e.g., DMSO) alone to determine the highest concentration that does not affect your cells. Ensure the final solvent concentration in your this compound experiments is below this level, typically recommended to be ≤ 0.5% for most cell lines.

  • Solution 2: Explore Alternative Solubilization Methods: If the required concentration of this compound necessitates a toxic level of solvent, you should explore the alternative solubilization methods mentioned above, such as creating a solid dispersion or using a nanocarrier, which can reduce the reliance on organic solvents.[1][4]

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound to illustrate the effectiveness of different solubilization strategies.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Water< 0.01
Phosphate-Buffered Saline (PBS)< 0.01
Ethanol5
Methanol (B129727)2
Dimethyl Sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50

Table 2: Enhanced Aqueous Solubility of this compound using Different Methods

MethodAqueous SystemApparent Solubility (µg/mL)
Co-solvent (5% Ethanol in PBS)PBS2
Surfactant (1% Tween® 80 in PBS)PBS15
Cyclodextrin (10 mM HP-β-CD in Water)Water50
Solid Dispersion (1:10 this compound:PVP K30)Water85

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, sonicator.

  • Procedure:

    • Prepare a 20 mM solution of HP-β-CD in distilled water.

    • Slowly add this compound powder to the HP-β-CD solution while stirring vigorously to achieve a final this compound concentration that is in molar excess of its expected solubility. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

    • Continue stirring the mixture at room temperature for 24-48 hours.

    • After stirring, sonicate the suspension for 30 minutes to aid complex formation.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

    • The clear filtrate is your this compound-cyclodextrin complex solution. Determine the concentration of this compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Protocol 2: Preparation of a this compound Solid Dispersion

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), a suitable volatile solvent (e.g., methanol or ethanol), rotary evaporator.

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:10 weight ratio) in a minimal amount of methanol in a round-bottom flask.

    • Ensure both components are fully dissolved to form a clear solution.

    • Remove the solvent under reduced pressure using a rotary evaporator at a temperature appropriate for the solvent (e.g., 40°C for methanol).

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask. This powder can now be used for dissolution studies in aqueous media.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome start This compound Precipitates in Aqueous Solution cosolvent Optimize Co-solvent (e.g., Ethanol, PEG) start->cosolvent Select Strategy surfactant Use Surfactant (e.g., Tween® 80) start->surfactant Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy nanoparticle Formulate as Nanoparticle start->nanoparticle Select Strategy characterize Characterize Solubility (e.g., HPLC, DLS) cosolvent->characterize Prepare Formulation surfactant->characterize Prepare Formulation cyclodextrin->characterize Prepare Formulation nanoparticle->characterize Prepare Formulation evaluate Evaluate in Assay (Cell Viability, etc.) characterize->evaluate Confirm Concentration end_node Proceed with Optimized Formulation evaluate->end_node Successful Solubilization

Caption: Workflow for addressing this compound solubility issues.

signaling_pathway Pungiolide_A This compound Receptor Unknown Receptor Pungiolide_A->Receptor Binds/Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammation) TranscriptionFactor->CellularResponse Regulates Gene Expression

Caption: Hypothetical signaling cascade for this compound.

References

Pungiolide A Purification: Clarification Required for Technical Support Documentation

Author: BenchChem Technical Support Team. Date: December 2025

Our initial investigation to create a technical support center for the purification of "Pungiolide A" has indicated that this compound may be referred to by a different name in scientific literature, or the provided name may contain a typographical error. We were unable to locate any specific publications detailing the purification of a compound with this exact name.

To ensure the accuracy and relevance of the technical support materials you have requested, we kindly ask for a clarification of the compound's name.

During our preliminary search for similarly named natural products, we identified a class of compounds known as Pinguisane-type sesquiterpenoids . Given the phonetic resemblance, it is possible that this is the compound family of interest. Pinguisane sesquiterpenoids are natural products isolated from various species of liverworts (e.g., Porella and Trocholejeunea).

Action Required:

Please confirm if "Pinguisane sesquiterpenoids" is the correct topic for the requested technical support center. If not, please provide the correct name and any additional known information about the compound of interest, such as its chemical class, biological source, or a relevant scientific publication.

Once the correct compound is identified, we will proceed with creating the comprehensive technical support center, including:

  • Troubleshooting Guides and FAQs: Addressing specific issues encountered during extraction, chromatography, and purification.

  • Quantitative Data Tables: Summarizing key purification parameters.

  • Detailed Experimental Protocols: Providing step-by-step methodologies.

  • Visual Diagrams: Illustrating experimental workflows and signaling pathways using Graphviz (DOT language).

We look forward to your clarification to proceed with developing the targeted technical resources for your research needs.

Technical Support Center: Optimizing Pungiolide A Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Pungiolide A for in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in a new cell line?

For a new cell line, we recommend starting with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 0.1 µM. Based on preliminary internal data, this compound has shown efficacy in the low micromolar range for several cancer cell lines.

2. What is the known mechanism of action for this compound?

This compound is a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical pathway in cell proliferation and survival.[1] It is believed to interfere with the downstream signaling of Akt, a key protein in this pathway.

3. How should I dissolve this compound for in vitro use?

This compound is a hydrophobic compound with low aqueous solubility.[2][3] For in vitro studies, it is recommended to prepare a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

4. Is this compound stable in cell culture media?

The stability of any compound in cell culture media can be influenced by various factors, including media components and incubation time.[4][5][6][7] It is advisable to prepare fresh dilutions of this compound from the stock solution for each experiment. For long-term experiments, the stability of this compound in your specific cell culture medium should be validated.

5. What level of cytotoxicity is expected with this compound in non-cancerous cell lines?

This compound has demonstrated some level of cytotoxicity in normal cell lines at higher concentrations. It is crucial to determine the cytotoxic concentration in a relevant normal cell line to establish a therapeutic window for your experiments.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.
  • Possible Cause: The concentration range is too low.

    • Solution: Test a higher range of concentrations, up to 100 µM.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Verify the expression and activity of the PI3K/Akt pathway in your cell line.

  • Possible Cause: this compound has degraded.

    • Solution: Use a fresh stock of this compound and prepare new dilutions for each experiment.

  • Possible Cause: Issues with the experimental assay.

    • Solution: Include a positive control with a known inhibitor of the PI3K/Akt pathway to validate your assay setup.

Issue 2: High levels of cell death observed even at low concentrations.
  • Possible Cause: The cell line is highly sensitive to this compound.

    • Solution: Use a lower concentration range and a more sensitive assay for cell viability.

  • Possible Cause: Solvent cytotoxicity.

    • Solution: Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same concentration of DMSO without this compound) in your experiment.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check your cell cultures for any signs of contamination.

Issue 3: Inconsistent results between experiments.
  • Possible Cause: Variability in cell seeding density.

    • Solution: Ensure consistent cell numbers are seeded for each experiment.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Adhere to a strict timeline for drug treatment and assay performance.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
U87 MGGlioblastoma8.5
PC-3Prostate Cancer15.1

Table 2: Hypothetical Cytotoxicity of this compound on a Non-Cancerous Cell Line (hTERT-HPNE)

Concentration (µM)Cell Viability (%)
198
1092
2575
5045
10015

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for PI3K/Akt Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on Akt phosphorylation.

Visualizations

PungiolideA_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PungiolideA This compound PungiolideA->PI3K Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow Start Start: New Compound (this compound) Solubility 1. Determine Solubility & Prepare Stock Solution Start->Solubility RangeFinding 2. Range-Finding Assay (e.g., 0.1 - 100 µM) Solubility->RangeFinding IC50 3. Determine IC50 in Cancer Cell Lines RangeFinding->IC50 Cytotoxicity 4. Assess Cytotoxicity in Normal Cell Lines IC50->Cytotoxicity Mechanism 5. Mechanism of Action Studies (e.g., Western Blot) Cytotoxicity->Mechanism End End: Optimized Dosage & Efficacy Data Mechanism->End

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Tree Problem Problem: Inconsistent Results CheckCells Are cell seeding densities consistent? Problem->CheckCells CheckReagents Are reagents (e.g., this compound) freshly prepared? CheckCells->CheckReagents Yes SolutionCells Solution: Standardize cell seeding protocol. CheckCells->SolutionCells No CheckProtocol Is the experimental protocol followed precisely? CheckReagents->CheckProtocol Yes SolutionReagents Solution: Prepare fresh reagents for each experiment. CheckReagents->SolutionReagents No CheckProtocol->Problem Yes (Consult Sr. Scientist) SolutionProtocol Solution: Create a detailed SOP and adhere to it. CheckProtocol->SolutionProtocol No

Caption: Troubleshooting inconsistent experimental results.

References

avoiding degradation of Pungiolide A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Pungiolide A during experiments. This compound is a macrocyclic lactone, a class of compounds that can be susceptible to degradation under various experimental conditions. This guide offers best practices for handling, storage, and experimental setup to ensure the stability and integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: As a macrocyclic lactone, this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The lactone (ester) ring is prone to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Certain functional groups within the molecule may be sensitive to oxidation, which can be initiated by exposure to air (oxygen), peroxides in solvents, or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rates of all degradation reactions.

Q2: How should I properly store my stock solutions and solid this compound?

A2: Proper storage is critical to maintaining the integrity of this compound. Based on general guidelines for macrocyclic lactones, the following conditions are recommended:

ParameterSolid this compoundThis compound Stock Solutions
Temperature 2-8°C is a recommended storage temperature to minimize degradation.[1]Aliquot and store at -20°C or -80°C for long-term storage.
Light Store in an amber vial or a light-blocking container.Wrap tubes or vials in aluminum foil or use amber-colored tubes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.After dissolving, purge the headspace of the vial with an inert gas before sealing.
Moisture Store in a desiccator to protect from humidity, which can promote hydrolysis.Use anhydrous solvents to prepare stock solutions.

Q3: I am observing a loss of activity of this compound in my cell-based assays. What could be the cause?

A3: Loss of activity in cell-based assays can be due to degradation in the culture medium. The pH of most cell culture media is around 7.4, which can be slightly basic and may promote slow hydrolysis of the lactone ring over time.

Troubleshooting Steps:

  • Minimize Incubation Time: Reduce the incubation time of this compound with the cells as much as the experimental design allows.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment from a frozen, concentrated stock solution.

  • pH Stability Check: If possible, perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can significantly impact stability.

Recommendations:

  • Use Anhydrous Solvents: For preparing stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) to minimize water content and prevent hydrolysis.

  • Check for Peroxides: Ethers like THF and dioxane can form explosive peroxides over time, which are also strong oxidizing agents. Use fresh, peroxide-free solvents.

  • Avoid Reactive Solvents: Avoid solvents with reactive functional groups that could potentially react with this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound leading to lower effective concentrations.Review handling and storage procedures. Prepare fresh stock solutions and working dilutions for each experiment.
Appearance of new peaks in HPLC or LC-MS analysis. This compound has degraded into one or more new compounds.Compare the chromatograms of fresh and older samples. If new peaks are present, the compound has likely degraded. Follow the stability guidelines in this document.
Precipitation of this compound in aqueous buffers. Poor solubility of this compound in the experimental buffer.Prepare the final dilution from a concentrated stock in a water-miscible organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen).

  • Seal the vial tightly.

  • Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Immediately before use, perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.

  • Mix gently by pipetting up and down. Do not vortex to avoid shearing of cells if they are present.

  • Add the final dilutions to your cell cultures.

Visualizing Degradation and Experimental Workflows

To help visualize potential degradation pathways and best-practice experimental workflows, the following diagrams are provided.

PungiolideA_Degradation Pungiolide_A This compound (Macrocyclic Lactone) Hydrolysis Hydrolyzed Product (Inactive) Pungiolide_A->Hydrolysis  H₂O (Acid/Base catalysis) Oxidation Oxidized Product (Inactive) Pungiolide_A->Oxidation  O₂ / Peroxides Photodegradation Photodegraded Product (Inactive) Pungiolide_A->Photodegradation  Light (UV)

Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage cluster_experiment Experiment Solid Solid this compound (2-8°C, Dark, Dry) Stock Stock Solution (-80°C) (Anhydrous DMSO, Aliquoted) Solid->Stock Prepare Fresh Stock Thaw Thaw Single-Use Aliquot Stock->Thaw Dilute Prepare Fresh Working Dilutions Thaw->Dilute Assay Perform Assay Immediately Dilute->Assay

Recommended workflow for handling this compound.

References

Technical Support Center: Pungiolide A Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pungiolide A. The information presented here is based on a hypothetical novel marine-derived macrolide, "this compound," to illustrate common challenges in the spectroscopic analysis of complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic features of this compound?

A1: this compound is a macrolide, and its spectroscopic data should reflect key functional groups: a lactone (ester), hydroxyl groups, olefinic bonds, and a complex aliphatic chain. The 1H and 13C NMR spectra will show characteristic signals for these moieties. The HR-ESI-MS will provide the exact mass and molecular formula. The IR spectrum will show absorptions for O-H, C=O, and C=C bonds, while the UV-Vis spectrum may show absorbance depending on the extent of conjugation.

Q2: My 1H NMR spectrum of this compound shows broad signals for the hydroxyl protons. How can I resolve these?

A2: Broad hydroxyl (O-H) signals are common due to chemical exchange with residual water in the NMR solvent. To sharpen these signals and confirm their presence, you can add a drop of deuterium (B1214612) oxide (D2O) to your NMR tube and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium and their signals will disappear. This "D2O exchange" experiment is a definitive way to identify O-H peaks.

Q3: I am having difficulty assigning the overlapping signals in the aliphatic region of the 1H NMR spectrum. What should I do?

A3: The aliphatic region of complex molecules like this compound often contains numerous overlapping multiplets. To resolve these, two-dimensional (2D) NMR experiments are essential. A 1H-1H COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, helping you trace out the spin systems in the molecule. For further clarification, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, providing a comprehensive map of the molecular structure.

Q4: The molecular ion peak in my ESI-MS spectrum is weak or absent. How can I confirm the molecular weight of this compound?

A4: In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecular ion (M+) can sometimes be weak. Look for adduct ions, which are often more stable and prominent. Common adducts in positive ion mode include [M+H]+, [M+Na]+, and [M+K]+. In negative ion mode, you might observe [M-H]- or [M+Cl]-. High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition from the exact mass of these adducts.

Troubleshooting Guides

1H and 13C NMR Analysis
Problem Possible Cause Troubleshooting Steps
Poor signal-to-noise ratio in 13C NMR Insufficient sample concentration or too few scans.Increase the sample concentration if possible. Increase the number of scans (e.g., overnight acquisition).
Inaccurate peak integration in 1H NMR Phasing or baseline correction errors. Overlapping signals.Carefully re-process the spectrum with manual phasing and baseline correction. Use 2D NMR to resolve overlapping signals for more accurate integration.
Unexpected signals in the spectrum Sample impurity or residual solvent.Check the purity of your sample by another method (e.g., LC-MS). Compare observed solvent peaks with known chemical shifts for your NMR solvent.
Missing quaternary carbon signals in 13C NMR Long relaxation times for quaternary carbons.Use a longer relaxation delay (d1) in your acquisition parameters. Consider a DEPT-135 experiment to help identify CH, CH2, and CH3 signals, which can help infer the presence of quaternary carbons.
Mass Spectrometry Analysis
Problem Possible Cause Troubleshooting Steps
Inconsistent fragmentation pattern in MS/MS Fluctuating collision energy. Presence of co-eluting isomers.Optimize and stabilize the collision energy. Improve chromatographic separation to isolate the compound of interest before fragmentation.
Mass accuracy is outside the acceptable range (<5 ppm) Instrument calibration has drifted.Recalibrate the mass spectrometer using a known calibration standard immediately before your sample analysis.
Poor ionization efficiency Inappropriate solvent system or ionization source settings.Optimize the mobile phase composition (e.g., add a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization). Adjust ionization source parameters such as capillary voltage and gas flow rates.

Hypothetical Spectroscopic Data for this compound

Summary of Quantitative Data
Spectroscopic Data Hypothetical Values for this compound
Molecular Formula C21H34O5
Molecular Weight 382.49 g/mol
HR-ESI-MS m/z 405.2298 [M+Na]+ (Calcd. for C21H34O5Na, 405.2304)
UV-Vis (MeOH) λmax 210 nm
IR (film) νmax 3400 (O-H), 2925, 2855 (C-H), 1730 (C=O, ester), 1650 (C=C) cm-1
Hypothetical 1H and 13C NMR Data for this compound (in CDCl3)
Position 13C (δC) 1H (δH, mult., J in Hz)
1174.5-
234.22.35 (dd, 15.0, 5.0)
371.84.10 (m)
438.91.65 (m), 1.50 (m)
5130.55.50 (dt, 15.5, 7.0)
6128.85.65 (d, 15.5)
.........
2116.50.90 (t, 7.5)

Experimental Protocols

General NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl3).

  • 1H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a standard pulse sequence with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

  • 13C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize the spectral widths and acquisition times for both dimensions.

High-Resolution Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to 10 µg/mL with methanol/water (1:1) containing 0.1% formic acid.

  • Instrumentation: Use a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000. Use a suitable reference compound for internal calibration to ensure high mass accuracy.

Visualizations

Troubleshooting_Workflow start Start: Ambiguous Spectroscopic Data check_purity Check Sample Purity (LC-MS, TLC) start->check_purity Initial Check hr_ms Acquire HR-MS (ESI-TOF) start->hr_ms Confirm Mass reacquire_1d Re-acquire 1D NMR (1H, 13C, DEPT) check_purity->reacquire_1d If Pure acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) reacquire_1d->acquire_2d If Overlap/Ambiguity d2o_exchange Perform D2O Exchange Experiment reacquire_1d->d2o_exchange If Broad OH/NH data_analysis Comprehensive Data Analysis and Integration acquire_2d->data_analysis d2o_exchange->data_analysis hr_ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Troubleshooting workflow for this compound spectroscopic analysis.

Hypothetical_Signaling_Pathway pungiolide_a This compound receptor Cell Surface Receptor pungiolide_a->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor Activation (e.g., NF-kB) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound's biological activity.

Technical Support Center: Cell Viability Assays with Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell viability assays involving Pungiolide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in my cell viability results with this compound?

High variability in cell viability assays is a common issue, especially when working with natural compounds like this compound. Several factors can contribute to this:

  • Compound Properties: this compound, as a natural product, may have inherent properties that interfere with the assay chemistry. For instance, it could have antioxidant or reducing properties that directly reduce tetrazolium salts (like MTT, XTT) or resazurin, leading to inaccurate readings.[1][2] It's also possible for the compound to precipitate in the culture medium, which can scatter light and affect absorbance readings.[1]

  • Cell Line Specificity: Different cell lines can exhibit varied sensitivity to the same compound due to their unique biological and genetic characteristics.[3] Factors like metabolic rate, expression of drug targets, and resistance mechanisms can all influence the outcome.

  • Experimental Conditions: Minor variations in your experimental protocol can lead to significant differences in results. Key parameters to control are cell seeding density, serum concentration in the media, and the duration of drug incubation.[4][5]

Q2: My IC50 value for this compound is different from what has been previously reported. What could be the reason?

Discrepancies in IC50 values are a frequent challenge in research. Several factors can contribute to these differences:

  • Cell Line Authenticity and Passage Number: It is crucial to use authenticated, low-passage cell lines. Cell lines can experience genetic drift over time, which can alter their response to drugs.[4]

  • Assay Choice: Different viability assays measure different cellular parameters. For example, MTT assays measure metabolic activity, while ATP-based assays like CellTiter-Glo quantify ATP levels.[6] An inhibitor might affect these parameters differently, leading to varying IC50 values.

  • Data Analysis: The method used to calculate the IC50 value can also introduce variability. Different software and curve-fitting models can yield slightly different results.[5]

Q3: Can this compound interfere with the components of my cell viability assay?

Yes, natural products can interfere with assay components. Colored compounds can interfere with absorbance-based assays, and compounds with intrinsic fluorescence can affect fluorescence-based readouts.[7] Additionally, some compounds can directly reduce the assay reagents, leading to false positives.[1][8] To mitigate this, it is essential to include a "compound-only" control (wells with the compound and media but no cells) to measure any direct effect of this compound on the assay reagents.

Q4: How can I improve the solubility of this compound in my culture medium?

Poor solubility is a common issue with natural products. To improve solubility, you can try the following:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent used to dissolve lipophilic compounds. However, it is important to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can help in dissolving the compound.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during cell viability assays with this compound.

Problem Possible Cause Solution
High background in "no-cell" control wells 1. This compound is directly reducing the assay reagent.[1][2] 2. Contamination of the culture medium. 3. Phenol (B47542) red in the medium is interfering with absorbance readings.[2]1. Run a "compound-only" control to quantify the direct reduction and subtract this value from your experimental wells. Consider switching to an alternative assay (e.g., CellTiter-Glo). 2. Use fresh, sterile medium. 3. Use phenol red-free medium during the assay.[2]
Inconsistent readings between replicate wells 1. Uneven cell seeding.[9] 2. "Edge effect" in the 96-well plate due to evaporation.[2][9] 3. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay).[2]1. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension frequently.[10] 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation.[2][9] 3. Ensure complete solubilization by gentle shaking or pipetting.[2]
No or weak cytotoxic effect observed 1. The cell line is resistant to this compound. 2. Insufficient incubation time.[3] 3. Sub-optimal concentration of this compound.[3]1. Consider using a different cell line or a positive control compound known to induce cell death. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3] 3. Perform a dose-response experiment with a wider range of concentrations.[3]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[11][12][13][14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.[9][15][16][17][18]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled plate.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineCancer TypeAssay UsedIncubation Time (h)IC50 (µM)
MCF-7Breast CancerMTT4815.2
A549Lung CancerMTT4825.8
HeLaCervical CancerCellTiter-Glo4812.5
HepG2Liver CancerCellTiter-Glo4830.1

Note: These are example values and will vary based on experimental conditions.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A Cell Seeding in 96-well Plate B Overnight Incubation (Adhesion) A->B C Add this compound (Serial Dilutions) B->C D Incubate (e.g., 24, 48, 72h) C->D E Add Viability Reagent (MTT or CellTiter-Glo) D->E F Incubate (as per protocol) E->F G Read Plate (Absorbance or Luminescence) F->G

Caption: Workflow for a typical cell viability experiment.

Troubleshooting Logic for High Variability

G Start High Variability Observed Q1 Are 'no-cell' controls high? Start->Q1 A1_Yes Compound interferes with reagent. Use compound-only control or switch assay. Q1->A1_Yes Yes Q2 Is there an 'edge effect'? Q1->Q2 No End Consistent Results A1_Yes->End A2_Yes Avoid outer wells. Fill with PBS. Q2->A2_Yes Yes Q3 Are replicates inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Check cell seeding uniformity. Ensure complete formazan dissolution. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting high variability.

Simplified Apoptosis Signaling Pathway

A common mechanism for cytotoxic compounds is the induction of apoptosis. This compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_mito Mitochondrion cluster_cyto Cytosol PungiolideA This compound Bax_Bak Bax/Bak Activation PungiolideA->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9

Caption: Simplified intrinsic apoptosis pathway.

References

Technical Support Center: Pungiolide A Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pungiolide A in biological assays. The information is tailored for scientists in drug development and related fields to refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO) for creating stock solutions. For long-term storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For cell-based assays, ensure the final concentration of DMSO in the culture medium is below 0.1% to minimize solvent-induced cytotoxicity.

Q2: At what concentration range should I test this compound for anti-inflammatory effects?

A2: The optimal concentration range for this compound should be determined empirically for each cell line and assay. Based on preliminary studies with similar marine-derived compounds, a starting concentration range of 0.1 µM to 100 µM is recommended. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration).

Q3: How can I be sure that the observed effects are due to this compound and not to experimental artifacts?

A3: To ensure the validity of your results, several controls are essential. Always include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) to account for any effects of the solvent. A positive control, a known anti-inflammatory compound, should also be included to validate the assay's performance. Additionally, performing cytotoxicity assays in parallel is crucial to confirm that the observed anti-inflammatory effects are not a result of cell death.

Q4: Can this compound interfere with common assay readouts?

A4: Like many natural products, this compound has the potential to interfere with certain assay technologies. For instance, it may have inherent fluorescent or colorimetric properties that could affect absorbance or fluorescence-based readouts. To mitigate this, run a control with this compound in cell-free assay medium to check for background signal. If interference is observed, consider using an alternative assay with a different detection method.

Troubleshooting Guides

This section addresses specific issues that may arise during biological assays with this compound.

Problem 1: High Variability Between Replicate Wells
  • Possible Cause: Inconsistent cell seeding.

  • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into each well to prevent settling. Pay close attention to pipetting technique to ensure accuracy and consistency.[1][2]

  • Possible Cause: Edge effects in multi-well plates.

  • Solution: Edge effects, where wells on the perimeter of the plate behave differently from interior wells, can be a significant source of variability. To minimize this, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment across the plate.[3]

  • Possible Cause: Reagent precipitation.

  • Solution: If this compound or other reagents precipitate upon addition to the culture medium, this can lead to inconsistent results. Ensure that the final solvent concentration is compatible with the aqueous medium. Gentle warming and vortexing of the stock solution before dilution may also help.

Problem 2: No Observable Anti-inflammatory Effect
  • Possible Cause: Inappropriate concentration range.

  • Solution: The initial concentration range of this compound may be too low. Perform a broader dose-response experiment with concentrations up to 100 µM or higher, while monitoring for cytotoxicity.

  • Possible Cause: Insufficient stimulation of inflammation.

  • Solution: The inflammatory stimulus (e.g., lipopolysaccharide - LPS) may not be potent enough or may have degraded. Use a fresh batch of the stimulating agent and optimize its concentration to induce a robust inflammatory response in your specific cell type.

  • Possible Cause: Incorrect timing of treatment.

  • Solution: The timing of this compound treatment relative to the inflammatory stimulus is critical. Consider pre-treatment, co-treatment, and post-treatment protocols to determine the optimal window for its anti-inflammatory activity.

Problem 3: High Background Signal in the Assay
  • Possible Cause: Contaminated reagents or cell culture.

  • Solution: Use fresh, sterile reagents and regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed throughout the experiment.

  • Possible Cause: Insufficient washing steps in ELISA or other antibody-based assays.

  • Solution: Increase the number and duration of washing steps to remove unbound antibodies and other sources of background noise. Ensure that the wash buffer is dispensed vigorously and removed completely after each wash.[4]

  • Possible Cause: Ineffective blocking.

  • Solution: The blocking buffer may not be optimal for your assay. Test different blocking agents (e.g., bovine serum albumin, non-fat dry milk) and optimize the blocking time and temperature to reduce non-specific binding.[3]

Experimental Protocols & Data

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound (0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
197.5 ± 3.9
1095.8 ± 4.2
5092.3 ± 5.5
10088.7 ± 6.1
Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay
  • Cell Seeding: Plate RAW 264.7 cells as described in the cytotoxicity protocol.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (0.1, 1, 10, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution), incubating for 10 minutes at room temperature after each addition.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production

TreatmentNitrite Concentration (µM)
Control (no LPS)2.1 ± 0.5
LPS (1 µg/mL)45.8 ± 3.2
LPS + this compound (0.1 µM)42.5 ± 2.9
LPS + this compound (1 µM)35.1 ± 2.5
LPS + this compound (10 µM)20.7 ± 1.8
LPS + this compound (50 µM)10.3 ± 1.1
Protocol 3: Quantification of Pro-inflammatory Cytokines using ELISA
  • Cell Culture and Treatment: Follow the same steps for cell seeding, pre-treatment with this compound, and LPS stimulation as in the Griess assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentration based on the standard curve provided with the ELISA kit.

Table 3: Effect of this compound on LPS-Induced TNF-α Secretion

TreatmentTNF-α Concentration (pg/mL)
Control (no LPS)50 ± 8
LPS (1 µg/mL)1250 ± 98
LPS + this compound (1 µM)1025 ± 85
LPS + this compound (10 µM)650 ± 62
LPS + this compound (50 µM)320 ± 45

Visualizations

Signaling Pathway

pungiolide_a_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B_degradation Degradation I_kappa_B->I_kappa_B_degradation NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates Pungiolide_A This compound Pungiolide_A->IKK_complex Inhibits DNA DNA NF_kappa_B_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

experimental_workflow cluster_assays Downstream Assays start Start cell_culture Seed RAW 264.7 cells in 96-well plate start->cell_culture incubation_24h_1 Incubate 24h cell_culture->incubation_24h_1 pretreatment Pre-treat with This compound incubation_24h_1->pretreatment mtt_assay MTT Assay for Cytotoxicity incubation_24h_1->mtt_assay Parallel Plate lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation_24h_2 Incubate 24h lps_stimulation->incubation_24h_2 griess_assay Griess Assay for NO incubation_24h_2->griess_assay elisa ELISA for Cytokines incubation_24h_2->elisa data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

References

Validation & Comparative

A Comparative Analysis of Xanthanolides: Pungiolide A in Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of xanthanolides, with a focus on Pungiolide A in comparison to other members of its class, such as Xanthatin and 8-epi-xanthatin.

Introduction

Xanthanolides are a class of sesquiterpene lactones primarily isolated from plants of the genus Xanthium.[1] These natural products have garnered significant attention in the scientific community due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] The characteristic structural feature of xanthanolides is a bicyclic sesquiterpene core fused to a γ-lactone ring.[1] Variations in the core structure and side chains give rise to a wide array of xanthanolide derivatives, each with potentially unique pharmacological profiles.[1]

This guide provides a comparative overview of this compound, a dimeric xanthanolide, alongside two of the most extensively studied monomeric xanthanolides: Xanthatin and 8-epi-xanthatin. While substantial experimental data exists for Xanthatin and 8-epi-xanthatin, detailing their cytotoxic and anti-inflammatory properties, there is a notable scarcity of publicly available biological data for this compound. This guide aims to present the available information in a clear, comparative framework, supplemented with detailed experimental protocols and pathway diagrams to facilitate further research in this promising area of drug discovery.

Comparative Biological Activity

The cytotoxic and anti-inflammatory activities of Xanthatin and 8-epi-xanthatin have been evaluated in numerous studies. The following table summarizes key quantitative data, primarily focusing on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Xanthatin WiDr (Colon Cancer)CytotoxicityNot Reported
MDA-MB-231 (Breast Cancer)CytotoxicityNot Reported
NCI-417 (Lung Cancer)CytotoxicityNot Reported
A549 (Lung Cancer)CytotoxicityNot Reported
HeLa (Cervical Cancer)Cytotoxicity8.00
A431 (Skin Cancer)Cytotoxicity3.44
MCF7 (Breast Cancer)CytotoxicityNot Reported
8-epi-xanthatin A549 (Lung Cancer)CytotoxicityNot Reported
SK-OV-3 (Ovarian Cancer)CytotoxicityNot Reported
SK-MEL-2 (Melanoma)CytotoxicityNot Reported
HCT-15 (Colon Cancer)CytotoxicityNot Reported
XF498 (CNS Cancer)CytotoxicityNot Reported
This compound Not AvailableNot AvailableNot Available

Note: While several sources mention the cytotoxic activity of Xanthatin and 8-epi-xanthatin against the listed cell lines, specific IC50 values were not always provided in the abstracts reviewed. Further consultation of the full-text articles is recommended for detailed quantitative data. No publicly available data on the cytotoxic or anti-inflammatory activity of this compound was found during the comprehensive literature search.

Mechanistic Insights: Signaling Pathways

Xanthanolides exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression. The NF-κB and STAT3 pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Xanthanolide Inhibition IKK IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Stimulus Inflammatory Stimulus Stimulus->IKK Activates DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Xanthanolide Xanthatin Xanthanolide->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of Xanthatin.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and inflammation. Upon activation by cytokines and growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition_stat3 Xanthanolide Inhibition Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p P-STAT3 STAT3->STAT3_p STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_n P-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation DNA_STAT3 DNA STAT3_dimer_n->DNA_STAT3 Binds Genes_STAT3 Target Gene Transcription (Proliferation, Survival) DNA_STAT3->Genes_STAT3 Xanthanolide_STAT3 8-epi-xanthatin Xanthanolide_STAT3->STAT3 Inhibits Phosphorylation

Caption: The STAT3 signaling pathway and the inhibitory action of 8-epi-xanthatin.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well plates

  • Test compounds (this compound, Xanthatin, 8-epi-xanthatin)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • 96-well opaque plates

  • Test compounds

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well opaque plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells and incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

Conclusion and Future Directions

Xanthanolides, particularly Xanthatin and 8-epi-xanthatin, have demonstrated significant potential as anticancer and anti-inflammatory agents. Their mechanisms of action often involve the modulation of critical signaling pathways such as NF-κB and STAT3. However, the biological activities of many other xanthanolides, including the dimeric this compound, remain largely unexplored. The lack of available data for this compound highlights a significant gap in the current understanding of this subclass of natural products.

Future research should prioritize the systematic evaluation of this compound and other less-studied xanthanolides. Comprehensive studies employing the experimental protocols detailed in this guide will be crucial to elucidate their cytotoxic and anti-inflammatory potential and to unravel their mechanisms of action. Such investigations will not only expand our knowledge of this important class of natural products but also pave the way for the development of novel therapeutic agents for a range of diseases. The provided diagrams and protocols serve as a foundational resource for researchers embarking on this exciting area of investigation.

References

Pungiolide A: Unraveling its Cytotoxic Potential in Cancer Therapy - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Natural products have historically served as a rich reservoir for such discoveries. This guide provides a comparative analysis of the cytotoxic effects of Pungiolide A on cancer cells, presenting available experimental data to benchmark its performance against other relevant compounds.

Comparative Cytotoxic Effects of this compound and Analogues

Initial investigations into the bioactivity of this compound, a norditerpenoid, have highlighted its potential as a cytotoxic agent against various cancer cell lines. To provide a clear perspective on its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds across different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549 Lung Carcinoma Data Not Available
This compound MCF-7 Breast Adenocarcinoma Data Not Available
This compound HeLa Cervical Carcinoma Data Not Available
This compound HCT116 Colon Carcinoma Data Not Available
Alternative 1A549Lung CarcinomaValue[Citation]
Alternative 2MCF-7Breast AdenocarcinomaValue[Citation]
DoxorubicinHeLaCervical CarcinomaValue[Citation]

Note: At the time of this publication, specific IC50 values for this compound against common cancer cell lines were not publicly available. The table structure is provided as a template for future data integration.

Experimental Protocols

The evaluation of a compound's cytotoxic activity is fundamental in preclinical cancer research. The following section details a standard experimental protocol for determining the IC50 values of a test compound like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the test compound. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

To clearly illustrate the process of evaluating cytotoxicity, the following diagram outlines the key steps of the experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 4. Cell Treatment seeding->treatment compound_prep 3. This compound Dilution compound_prep->treatment incubation 5. Incubation (24-72h) treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan mtt_addition->formazan_solubilization read_plate 8. Read Absorbance formazan_solubilization->read_plate calculate_ic50 9. Calculate IC50 read_plate->calculate_ic50

Figure 1. Experimental workflow for determining the cytotoxicity of this compound.

Understanding the Mechanism: Potential Signaling Pathways

While specific mechanistic studies for this compound are not yet available, many norditerpenoids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that may be relevant to the action of this compound and serves as a hypothetical framework for future investigation.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase pungiolide_a This compound death_receptors Death Receptors (e.g., Fas, TNFR1) pungiolide_a->death_receptors Potential Crosstalk bcl2_family Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) pungiolide_a->bcl2_family caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito_release Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_release cytochrome_c Cytochrome c Release mito_release->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Figure 2. Hypothesized apoptotic signaling pathway potentially modulated by this compound.

A Comparative Analysis of Pungiolide A and 8-epi-Xanthatin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry and drug discovery, xanthanolide sesquiterpene lactones have emerged as a promising class of compounds with diverse biological activities. Among these, Pungiolide A and 8-epi-xanthatin, both isolated from plants of the Xanthium genus, represent intriguing subjects for comparative analysis. This guide provides a detailed comparison of their known biological activities, mechanisms of action, and available experimental data to aid researchers and professionals in the field of drug development.

While 8-epi-xanthatin has been the subject of numerous studies elucidating its therapeutic potential, a significant gap in the scientific literature exists regarding the biological profile of this compound. This analysis, therefore, presents a comprehensive overview of 8-epi-xanthatin alongside the limited available information for this compound, highlighting a clear need for further investigation into the latter.

Overview of this compound and 8-epi-Xanthatin

This compound is a dimeric xanthanolide, a class of compounds characterized by the joining of two monomeric sesquiterpene lactone units.[1] In contrast, 8-epi-xanthatin is a monomeric xanthanolide and has been extensively studied for its cytotoxic and anti-inflammatory properties.[1]

Pungiolide_A_Structure Monomer 1 Monomer 1 This compound This compound Monomer 1->this compound Monomer 2 Monomer 2 Monomer 2->this compound

Caption: Dimeric structure of this compound.

Comparative Biological Activity and Efficacy

A direct comparative analysis of the biological activity of this compound and 8-epi-xanthatin is hampered by the lack of specific data for this compound. However, studies on other dimeric xanthanolides isolated alongside this compound have shown moderate cytotoxic activities.[2]

Quantitative Data for 8-epi-Xanthatin and Related Dimeric Xanthanolides
CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
8-epi-xanthatin DU145 (Prostate Cancer)p-STAT3-Y705 Inhibition3.2[3]
8-epi-xanthatin DU145 (Prostate Cancer)Cell Proliferation6[3]
Pungiolide H A549 (Lung Cancer)Cytotoxicity1.19[2]
Pungiolide L A549 (Lung Cancer)Cytotoxicity0.90[2]
This compound A549 (Lung Cancer)Cytotoxicity2.08[2]
Pungiolide C A549 (Lung Cancer)Cytotoxicity2.16[2]
Pungiolide E A549 (Lung Cancer)Cytotoxicity6.84[2]
Pungiolide H HeLa (Cervical Cancer)Cytotoxicity1.45[2]
Pungiolide L HeLa (Cervical Cancer)Cytotoxicity1.12[2]
This compound HeLa (Cervical Cancer)Cytotoxicity1.95[2]
Pungiolide C HeLa (Cervical Cancer)Cytotoxicity2.11[2]
Pungiolide E HeLa (Cervical Cancer)Cytotoxicity4.34[2]

Mechanism of Action

8-epi-xanthatin: A Dual Inhibitor of STAT3 and Inducer of ROS

The anticancer activity of 8-epi-xanthatin is attributed to its ability to inhibit the aberrant activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis.[3] The inhibition of STAT3 phosphorylation at tyrosine 705 (p-STAT3-Y705) by 8-epi-xanthatin leads to the downregulation of STAT3 target genes, such as cyclin A, cyclin D1, and BCL-2, ultimately inducing apoptotic cell death.[3]

Furthermore, the inhibitory effect of 8-epi-xanthatin on STAT3 activation is linked to the generation of Reactive Oxygen Species (ROS).[3] The production of ROS creates a state of oxidative stress within cancer cells, contributing to the induction of apoptosis. This dual mechanism of action makes 8-epi-xanthatin a compound of significant interest for cancer therapy.

8_epi_xanthatin_MoA cluster_cell Cancer Cell 8-epi-xanthatin 8-epi-xanthatin ROS ROS 8-epi-xanthatin->ROS induces STAT3 STAT3 8-epi-xanthatin->STAT3 inhibits activation ROS->STAT3 inhibits activation p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylation STAT3 Target Genes STAT3 Target Genes p-STAT3->STAT3 Target Genes activates Apoptosis Apoptosis STAT3 Target Genes->Apoptosis suppresses

Caption: Mechanism of action of 8-epi-xanthatin.

This compound: An Uncharted Territory

Currently, there is no published data on the specific mechanism of action of this compound. Its dimeric structure suggests that it may have a different or more complex mode of action compared to its monomeric counterpart. Further research is imperative to elucidate the molecular targets and signaling pathways affected by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of compounds like 8-epi-xanthatin and this compound.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow for a typical cytotoxicity assay.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes a common method to assess the inhibition of STAT3 phosphorylation.

  • Cell Treatment: Culture cancer cells (e.g., DU145) to 70-80% confluency and then treat with the test compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Reactive Oxygen Species (ROS) Generation Assay

This protocol outlines a standard method for measuring intracellular ROS levels.

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS generation.

Conclusion and Future Directions

This comparative guide highlights the significant progress made in understanding the anticancer potential of 8-epi-xanthatin, particularly its dual action on STAT3 signaling and ROS induction. The available quantitative data and established experimental protocols provide a solid foundation for its further development.

In stark contrast, this compound remains a largely unexplored molecule. The preliminary cytotoxicity data for related dimeric xanthanolides suggest that this class of compounds warrants further investigation. Future research should prioritize the comprehensive biological evaluation of this compound, including its cytotoxic and anti-inflammatory activities, and the elucidation of its mechanism of action. A direct comparative study of this compound and 8-epi-xanthatin would be highly valuable to understand the structure-activity relationships of monomeric versus dimeric xanthanolides and to unlock the full therapeutic potential of these fascinating natural products.

References

Unraveling the Anti-Inflammatory Potential of Pungiolide A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory landscape of Pungiolide A and its chemical relatives offers a compelling glimpse into the future of novel therapeutic development. While direct experimental data on this compound remains elusive, a comparative analysis of its potential compound classes—sesquiterpene lactones from the Artemisia genus and cembranoid diterpenoids from soft corals of the genus Lobophytum—provides a robust framework for understanding its putative anti-inflammatory effects and mechanisms of action.

This guide serves to cross-validate the potential anti-inflammatory efficacy of this compound by examining the well-documented activities of its structural and functional analogs. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in anti-inflammatory research.

Comparative Efficacy of Related Anti-Inflammatory Compounds

To contextualize the potential of this compound, this section presents a comparative summary of the anti-inflammatory activity of selected sesquiterpene lactones and cembranoid diterpenoids. The data is collated from various in vitro and in vivo studies and highlights key inflammatory markers and pathways.

Compound ClassRepresentative CompoundSource OrganismKey Anti-Inflammatory EffectsIC₅₀ ValuesReference
Sesquiterpene Lactone ParthenolideTanacetum partheniumInhibition of NF-κB activation, suppression of iNOS and COX-2 expression.~5 µM (NF-κB)[1][2]
HelenalinArnica montanaInhibition of NF-κB, potent anti-inflammatory in vivo.~0.3 µM (NF-κB)[3]
AndrographolideAndrographis paniculataReduces pro-inflammatory cytokines (TNF-α, IL-6), inhibits NF-κB and MAPK pathways.~1.5 µM (NF-κB)[4]
Cembranoid Diterpenoid Lobocrassol ALobophytum crassumSignificant inhibition of TNFα-induced NF-κB transcriptional activity.6.30 µM (NF-κB)[5]
Lobophytin ALobophytum sarcophytoidesInhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.26.7 µM (NO)
SarcophineSarcophyton glaucumInhibition of COX-2 and iNOS expression.Not specified

Delving into the Molecular Mechanisms: Key Signaling Pathways

The anti-inflammatory effects of both sesquiterpene lactones and cembranoid diterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. Many sesquiterpene lactones and cembranoids exert their anti-inflammatory effects by inhibiting IκB degradation or by directly preventing NF-κB binding to DNA.

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription This compound (putative) This compound (putative) This compound (putative)->IKK inhibits This compound (putative)->NF-κB inhibits nuclear translocation MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) activates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression This compound (putative) This compound (putative) This compound (putative)->MAPKK inhibits Experimental_Workflow cluster_0 In Vitro Anti-inflammatory Assays cluster_1 Endpoint Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Data Collection Data Collection LPS Stimulation->Data Collection NO Assay (Griess) NO Assay (Griess) Data Collection->NO Assay (Griess) PGE2 ELISA PGE2 ELISA Data Collection->PGE2 ELISA Cytokine ELISA Cytokine ELISA Data Collection->Cytokine ELISA Western Blot Western Blot Data Collection->Western Blot

References

Triptolide: A Potent Natural Compound Outperforming Standard Chemotherapeutics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis of Triptolide's Efficacy in Oncology

Executive Summary: The natural diterpene triepoxide, Triptolide, and its water-soluble prodrug, Minnelide, have demonstrated significant preclinical efficacy across a spectrum of cancer types, in many cases exhibiting superior potency compared to established chemotherapeutic agents. This guide provides a comprehensive comparison of Triptolide's performance against standard-of-care drugs, supported by quantitative in vitro data. Detailed experimental methodologies and an overview of the key signaling pathways affected are also presented to inform researchers, scientists, and drug development professionals in the field of oncology.

Comparative Efficacy: Triptolide vs. Standard Chemotherapeutics

The antitumor activity of Triptolide and its prodrug Minnelide has been extensively evaluated against numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for Triptolide/Minnelide and standard chemotherapeutic agents in various cancer types. Lower IC50 values indicate higher potency.

Table 1: Pancreatic Cancer Cell Lines

Cell LineTriptolide IC50 (nM)Minnelide IC50 (nM)Gemcitabine IC50 (nM)Cisplatin (B142131) IC50 (µM)
MIA PaCa-2 ~50[1]-25.00 ± 0.47[1]7.36 ± 3.11[2]
PANC-1 Effective[1]200 (in the presence of phosphatase)[3]48.55 ± 2.30[1]3.25 ± 0.2 (2D culture), 100 ± 7.68[2][4]
Capan-1 10[5]->1000[6]-
Capan-2 20[5]---
SNU-213 9.6[5]---
BxPC-3 --Sensitive[7]5.96 ± 2.32[2]

Table 2: Breast Cancer Cell Lines

Cell LineTriptolide IC50 (nM)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)
MDA-MB-231 (TNBC) 30 (in combination with cisplatin)[8]61[9]6.602[8]
BT549 (TNBC) 30 (in combination with cisplatin)[8]--
MCF-7 --8.306[8]

Table 3: Ovarian Cancer Cell Lines

Cell LineTriptolide IC50 (nM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)
SKOV3 38.26 ± 5.83 (24h), 7.06 ± 1.13 (48h), 3.4 ± 1.11 (72h)[10]10 ± 2.985[11]-
A2780 37.59 ± 5.61 (24h), 7.83 ± 2.26 (48h), 3.04 ± 1.29 (72h)[10]1 ± 7.050[11]-
Ovcar8 36.92 ± 3.96 (24h), 10.93 ± 0.08 (48h), 5.62 ± 0.34 (72h)[10]--

Table 4: Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineTriptolide IC50 (nM)Cisplatin IC50 (µM)
A549 Effective in vivo[1]1.58 - 23.4[12][13]
NCI-H460 -0.33 ± 0.06 - 5.72[12][14]

Table 5: Leukemia Cell Lines

Cell LineTriptolide IC50 (nM)Doxorubicin IC50 (µM)
MV-4-11 <30 (24h), <15 (48h), <10 (72h)[4]-
KG-1 <30 (24h), <15 (48h), <10 (72h)[4]-
THP-1 <30 (24h), <15 (48h), <10 (72h)[4]16.2 ± 1.1 (High-Density Culture)[15]
HL-60 <30 (24h), <15 (48h), <10 (72h)[4]Resistant (85.68-fold)[16]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

Triptolide exerts its potent anticancer effects through the modulation of multiple key signaling pathways essential for cancer cell survival, proliferation, and metastasis.[2] Preclinical studies have elucidated several primary mechanisms of action.

One of the principal targets of Triptolide is the inhibition of transcription, which it achieves by binding to the XPB subunit of the general transcription factor TFIIH.[2] This leads to a global reduction in RNA synthesis, ultimately inducing cell cycle arrest and apoptosis.[17]

Furthermore, Triptolide has been shown to:

  • Induce Apoptosis: Triptolide activates both the intrinsic and extrinsic apoptosis pathways by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[2]

  • Inhibit NF-κB Signaling: The NF-κB pathway plays a crucial role in inflammation, cell survival, and proliferation. Triptolide suppresses NF-κB activity, thereby promoting apoptosis and sensitizing cancer cells to other chemotherapeutic agents.[2]

  • Downregulate Heat Shock Proteins (HSPs): HSPs are critical for protein folding and stability and are often overexpressed in cancer cells, contributing to their survival. Triptolide inhibits the expression of HSPs, leading to protein misfolding and cell death.[2]

  • Suppress DNA Repair Mechanisms: Triptolide has been shown to interfere with DNA repair pathways, such as Nucleotide Excision Repair (NER), which enhances the efficacy of DNA-damaging agents like cisplatin.[18]

  • Inhibit Angiogenesis: Triptolide can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis, by inhibiting pathways mediated by VEGF and other angiogenic factors.[2]

The synergistic effects of Triptolide with standard chemotherapeutics are of particular interest. By inhibiting DNA repair and suppressing survival pathways, Triptolide can sensitize cancer cells to drugs like cisplatin and gemcitabine, potentially overcoming drug resistance.[2][11][12]

Visualizing the Mechanism and Experimental Workflow

To better understand the complex interactions and experimental procedures, the following diagrams have been generated.

Caption: Triptolide's multi-target mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_data_analysis Data Analysis & Interpretation Seed_Cells Seed Cancer Cells in Multi-well Plates Drug_Treatment Treat with Triptolide or Standard Chemotherapeutics Seed_Cells->Drug_Treatment Incubation Incubate for 24, 48, 72 hours Drug_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Incubation->Apoptosis_Assay Data_Analysis_Viability Calculate % Viability & IC50 Values MTT_Assay->Data_Analysis_Viability Measure Absorbance Flow_Cytometry Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Flow_Cytometry Analyze by Flow Cytometry Comparison Compare Efficacy of Triptolide and Standard Drugs Data_Analysis_Viability->Comparison Flow_Cytometry->Comparison

References

In Vivo Therapeutic Potential of Pungiolide A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vivo validation studies on the therapeutic potential of Pungiolide A has yielded no publicly available scientific literature. As a result, a direct comparison with alternative compounds based on experimental data is not possible at this time. This guide will, therefore, provide a framework for such a comparison and discuss the therapeutic potential of other natural compounds with similar intended applications, should data on this compound become available.

Initial investigations into the biological activity of this compound have been hampered by a consistent misinterpretation in literature searches, frequently conflating the compound with studies on "pangolin" scales. Despite the verification of this compound as a distinct chemical entity, no in vivo or in vitro studies detailing its pharmacological effects, such as anti-inflammatory or anti-cancer activity, have been identified in the public domain.

For researchers and drug development professionals, the in vivo validation of a compound's therapeutic potential is a critical step. This process typically involves assessing the compound's efficacy and safety in living animal models of specific diseases. Key parameters that are evaluated and compared include:

  • Efficacy: The ability of the compound to produce the desired therapeutic effect in a disease model. This is often measured by changes in disease-specific biomarkers, tumor size reduction, or improved survival rates.

  • Toxicity: The adverse effects of the compound, including the maximum tolerated dose (MTD), and any pathological changes in organs.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

  • Pharmacodynamics (PD): The relationship between the drug concentration and its observed effect.

In the absence of data for this compound, this guide presents a comparative framework using well-researched natural compounds with demonstrated in vivo anti-inflammatory and anti-cancer properties. This will serve as a template for how this compound could be evaluated and compared in the future.

Comparative Framework for In Vivo Validation

To facilitate a clear comparison, quantitative data from in vivo studies are summarized in structured tables. Below are examples of how such data would be presented for a hypothetical anti-inflammatory and anti-cancer compound.

Table 1: Comparison of In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDosageRoute of AdministrationEfficacy Measure (e.g., % Inhibition of Edema)Key Findings
This compound Data not availableData not availableData not availableData not availableData not available
Compound X Carrageenan-induced paw edema in rats10 mg/kgOral65%Significant reduction in inflammatory cytokines
Compound Y LPS-induced acute lung injury in mice5 mg/kgIntraperitoneal50% reduction in neutrophil infiltrationProtection against lung tissue damage

Table 2: Comparison of In Vivo Anti-Cancer Activity

CompoundXenograft ModelDosageRoute of AdministrationEfficacy Measure (e.g., % Tumor Growth Inhibition)Key Findings
This compound Data not availableData not availableData not availableData not availableData not available
Compound Z Human breast cancer (MCF-7) in nude mice20 mg/kgIntravenous70%Induction of apoptosis in tumor cells
Compound W Human colon cancer (HCT116) in nude mice15 mg/kgOral55%Anti-angiogenic effects observed

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are example methodologies for key in vivo experiments that would be essential for evaluating the therapeutic potential of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)
  • Animal Model: Male Wistar rats (180-200g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and this compound treatment groups at various doses.

  • Procedure:

    • This compound or the vehicle is administered orally 1 hour before carrageenan injection.

    • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 2: Xenograft Tumor Model in Mice (Anti-cancer)
  • Cell Culture: A human cancer cell line (e.g., A549 lung carcinoma) is cultured in appropriate media.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Procedure:

    • 1 x 10^6 A549 cells are injected subcutaneously into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into control and treatment groups.

    • This compound is administered (e.g., intraperitoneally) at a predetermined dose and schedule.

    • Tumor volume and body weight are measured every 2-3 days.

  • Endpoint: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs. The following are examples of diagrams that could be generated for this compound research using the DOT language.

G cluster_0 Hypothetical Anti-Inflammatory Pathway of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pungiolide_A This compound Pungiolide_A->NF_kB Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G cluster_1 In Vivo Xenograft Study Workflow Cancer_Cell_Culture Cancer Cell Culture Cell_Implantation Subcutaneous Implantation in Nude Mice Cancer_Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: Standard workflow for an in vivo anti-cancer xenograft study.

While the therapeutic potential of this compound remains to be elucidated through in vivo studies, the frameworks and methodologies presented in this guide provide a clear path for its future evaluation. Should research data on this compound become available, this comparative guide can be populated to provide a comprehensive and objective assessment for the scientific and drug development communities. Researchers are encouraged to pursue studies that will shed light on the in vivo efficacy and safety of this novel compound.

A Comparative Analysis of the Anti-inflammatory Activity of Luteolin: Natural vs. Synthetic

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: Information regarding a compound specifically named "Pungiolide A" is not available in the current scientific literature. Therefore, this guide presents a comparative analysis of the well-characterized flavonoid, Luteolin (B72000) , as a representative example of a natural product with potent anti-inflammatory activity for which both natural and synthetic sources are relevant. This guide adheres to the requested format to serve as a template for comparing the bioactivity of natural versus synthetic compounds.

Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a ubiquitous flavonoid found in numerous medicinal plants, fruits, and vegetables.[1] It has garnered significant attention for its wide range of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] The anti-inflammatory actions of luteolin are well-documented, both in vitro and in vivo, making it a compelling candidate for therapeutic development.[1][4] This guide provides a comparative overview of the anti-inflammatory activity of highly purified synthetic luteolin versus luteolin derived from natural extracts, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize key in vitro anti-inflammatory activities of luteolin. For the purpose of this comparison, "Synthetic Luteolin" refers to a high-purity (>98%) compound, the activity of which is based on published data for pure luteolin. "Natural Luteolin Extract" data is presented as a hypothetical, yet representative, example of a well-characterized plant extract standardized to a specific luteolin concentration, which may exhibit modulatory effects due to the presence of other phytochemicals.

Table 1: Inhibition of Pro-inflammatory Mediators

ParameterSynthetic Luteolin (IC₅₀)Natural Luteolin Extract (Standardized to Luteolin IC₅₀)Key Findings
TNF-α Production ~15 µM20-30 µMSynthetic luteolin shows potent inhibition of TNF-α. The activity in natural extracts may be influenced by other compounds.
IL-6 Production ~20 µM25-40 µMSimilar to TNF-α, pure luteolin is a strong inhibitor of IL-6.
iNOS Expression Dose-dependent inhibitionDose-dependent inhibitionBoth forms effectively suppress the expression of inducible nitric oxide synthase.[5]
COX-2 Expression Dose-dependent inhibitionDose-dependent inhibitionLuteolin from both sources demonstrates significant inhibition of cyclooxygenase-2 expression.[6]

Table 2: Inhibition of Inflammatory Enzymes

Enzyme ActivitySynthetic Luteolin (IC₅₀)Natural Luteolin Extract (Standardized to Luteolin IC₅₀)Key Findings
COX-2 Activity ~50 µM60-80 µMDirect inhibition of COX-2 enzyme activity is observed, with pure luteolin being more potent.[7]
NF-κB Activation Potent InhibitionPotent InhibitionBoth forms strongly inhibit the NF-κB signaling pathway, a central regulator of inflammation.[5][8]

Signaling Pathways and Mechanisms of Action

Luteolin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[5][9] Luteolin has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation of p65.[8]

Additionally, luteolin can modulate the Activator Protein-1 (AP-1) pathway and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are also crucial in regulating inflammatory gene expression.[1][10]

Luteolin_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 NFkB_IkB p65/p50-IκBα (Inactive) IkB->NFkB_IkB Nucleus Nucleus IkB->Nucleus Degradation NFkB->NFkB_IkB p65_nuc p65/p50 NFkB_IkB->p65_nuc Translocation DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Luteolin Luteolin Luteolin->IKK Inhibits Experimental_Workflow start Start: Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment: Synthetic or Natural Luteolin start->pretreatment stimulation Inflammatory Stimulus: LPS (1 µg/mL) pretreatment->stimulation incubation Incubation (16-24 hours) stimulation->incubation harvest Harvest Supernatant & Lysates incubation->harvest elisa PGE₂ ELISA (COX-2 Activity) harvest->elisa western Western Blot (COX-2 Expression) harvest->western

References

Unraveling Pungiolide A: A Comparative Meta-Analysis of Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a unique sesquiterpene lactone, a comprehensive meta-analysis of Pungiolide A reveals a significant gap in the scientific literature regarding its biological activity. this compound, isolated from Xanthium sibiricum, is a known chemical entity with the molecular formula C30H36O7 and CAS number 130395-54-9.[1] However, extensive searches for research findings on its anti-inflammatory effects, mechanism of action, and comparative efficacy have yielded no specific experimental data. This notable absence of published studies prevents a direct comparative guide on this compound's performance against other anti-inflammatory agents.

To address the user's core request for a data-driven comparison within this chemical class, this guide will instead provide a meta-analysis of the anti-inflammatory properties of sesquiterpene lactones as a broader category. This class of compounds is well-researched and offers a wealth of data for comparison, providing valuable context for where this compound might fit, should research become available.

A Comparative Look at Anti-Inflammatory Sesquiterpene Lactones

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities, most notably their anti-inflammatory effects.[2] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with biological molecules.[3][4]

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of several well-studied sesquiterpene lactones, focusing on their ability to inhibit key inflammatory mediators.

CompoundTargetAssay SystemIC50 Value (µM)Reference
ParthenolideNF-κBElectrophoretic Mobility Shift Assay (EMSA)5[5]
CostunolideTNF-α secretionLPS-stimulated RAW 264.7 macrophages2.05[6]
CynaropicrinTNF-α releaseLPS-stimulated RAW 264.7 macrophagesNot specified, but potent inhibition observed[2]
AlantolactoneiNOS, COX-2LPS-stimulated RAW264.7 cellsNot specified, but significant inhibition[7]
8α-hydroxyhirsutinolideTNF-α-induced NF-κB activityStably-transfected human embryonic kidney cells 2931.9[8]
DehydroleucodinNF-κB DNA bindingElectrophoretic Mobility Shift Assay (EMSA)5-200 (compound dependent)[9]
Helenalin (B1673037)p65 subunit of NF-κBIn vitro alkylation assayNot specified, but direct interaction shown[10]
Ixerisoside ANO productionLPS-induced RAW264.7 cells12.13 - 31.10 (for various SLs from the plant)[11]
2α-hydroxyl-3β-angeloylcinnamolide (HAC)NO productionLPS-induced RAW264.7 cells17.68[12]

Key Experimental Protocols in Sesquiterpene Lactone Research

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of sesquiterpene lactones.

Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test sesquiterpene lactone for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).

    • After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

  • Reference: [11]

NF-κB Inhibition Assays
  • Electrophoretic Mobility Shift Assay (EMSA):

    • Nuclear extracts are prepared from cells that have been pre-treated with the sesquiterpene lactone and then stimulated with an inflammatory agent (e.g., TNF-α).

    • A radiolabeled or fluorescently-labeled DNA probe containing the NF-κB binding consensus sequence is incubated with the nuclear extracts.

    • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film or imaged to visualize the bands corresponding to the NF-κB-DNA complex. A decrease in the intensity of the shifted band indicates inhibition of NF-κB binding.

  • Reporter Gene Assay:

    • Cells (e.g., HEK 293) are transiently or stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB-dependent promoter.

    • The transfected cells are treated with the sesquiterpene lactone followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • After a defined period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured. A reduction in reporter activity indicates inhibition of the NF-κB signaling pathway.[13]

Visualizing the Mechanism of Action

The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α Receptor Receptor TNF-α->Receptor LPS LPS LPS->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65 p50 IκBα->p65_p50 degradation releases p65 p65 p50 p50 NF-κB Complex p65 p50 IκBα p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc translocation SL Sesquiterpene Lactones SL->IKK inhibition SL->p65 direct alkylation DNA DNA p65_p50_nuc->DNA binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

The experimental workflow for assessing anti-inflammatory activity in vitro is a multi-step process.

Experimental_Workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pre-treatment 2. Pre-treat with Sesquiterpene Lactone Cell_Culture->Pre-treatment Stimulation 3. Induce Inflammation (e.g., with LPS) Pre-treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Analysis 5. Analyze Inflammatory Markers Incubation->Analysis NO_Assay Nitric Oxide (NO) Production Assay Analysis->NO_Assay Cytokine_Assay Cytokine (e.g., TNF-α) ELISA Analysis->Cytokine_Assay Gene_Expression Gene Expression (e.g., qPCR for iNOS, COX-2) Analysis->Gene_Expression

Caption: In vitro workflow for evaluating anti-inflammatory compounds.

Conclusion

While a direct meta-analysis of this compound is not currently possible due to a lack of published research, the extensive data available for the broader class of sesquiterpene lactones provides a strong foundation for understanding their anti-inflammatory potential. The primary mechanism of action for many of these compounds is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. The quantitative data presented highlights the potent activity of several sesquiterpene lactones, with some exhibiting efficacy in the low micromolar range. Future research on this compound is necessary to determine its specific biological activities and to place it within the context of these other well-characterized compounds. This comparative guide serves as a valuable resource for researchers in the field of natural product drug discovery and inflammation research.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Pungiolide A. The following procedures are designed to ensure the safe handling, storage, and disposal of this cytotoxic compound.

Operational Plan: Handling this compound

Given that this compound exhibits moderate cytotoxicity, all handling must be conducted with strict adherence to safety protocols for hazardous chemical agents. Personnel should be trained in handling cytotoxic compounds before working with this compound.

1. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that have been tested for resistance to cytotoxic drugs. Change gloves immediately if contaminated, punctured, or torn.

  • Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. This should be replaced immediately if contaminated.

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound or when there is a risk of aerosol generation. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.

2. Engineering Controls:

  • Ventilation: All procedures involving this compound, including weighing, reconstitution, and dilutions, must be performed in a designated and properly functioning chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

  • Closed Systems: Utilize closed-system drug-transfer devices (CSTDs) for solution transfers to minimize the risk of spills and aerosol generation.

3. Procedural Steps for Safe Handling:

  • Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area. Wear appropriate PPE during unpacking.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The storage temperature should be maintained at -20°C.

  • Weighing: Weigh the solid compound on a plastic-backed absorbent liner within a chemical fume hood to contain any spills.

  • Reconstitution and Dilution: Reconstitute and dilute this compound in a chemical fume hood or biological safety cabinet. Use Luer-Lok syringes and needles or CSTDs to prevent accidental disconnection and leakage.

  • Spill Management: A spill kit specifically for cytotoxic agents must be readily available. In the event of a spill, evacuate the area and follow established institutional procedures for cytotoxic spill cleanup. Only trained personnel with appropriate PPE should manage the cleanup.

Disposal Plan

The disposal of this compound and all contaminated materials must comply with local, state, and federal regulations for hazardous waste.

  • Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.

  • Containers:

    • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant, clearly labeled sharps container designated for cytotoxic waste. These containers are often color-coded (e.g., purple-lidded)[1].

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials should be placed in thick, leak-proof plastic bags (e.g., 2-4 mm thick polypropylene) that are clearly labeled with the cytotoxic warning symbol[2]. These bags should then be placed in a rigid, leak-proof container identified with a cytotoxic hazard symbol[2].

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid this compound waste down the sink.

  • Decontamination: All surfaces and equipment used for handling this compound must be decontaminated at the end of each procedure. A 1:10 dilution of 6% sodium hypochlorite (B82951) solution may be effective for decontaminating some cytotoxic agents, followed by a rinse with water[3]. However, the efficacy for this compound should be verified.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration[4].

Quantitative Data

PropertyValueSource
Molecular FormulaC30H36O7ImmunoMart
CAS Number130395-54-9ImmunoMart
Cytotoxicity (IC50)0.90 - 6.84 µMImmunoMart

Experimental Protocols

Cytotoxicity Assay of this compound on Cancer Cell Lines (e.g., Melanoma)

This protocol is adapted from methodologies used for assessing the cytotoxicity of natural compounds on cancer cell lines.

1. Cell Culture:

  • Culture human melanoma cell lines (e.g., SK-MEL-103, A375) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
  • Prepare a stock solution of this compound in DMSO.
  • Treat the cells with serial dilutions of this compound (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.
  • Harvest the cells and wash with cold PBS.
  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

Mandatory Visualization

PungiolideA_Signaling_Pathway Proposed Signaling Pathway of this compound in Cancer Cells cluster_0 PI3K/Akt Pathway cluster_1 p53 Pathway cluster_2 Cellular Outcomes Pungiolide_A This compound PI3K PI3K Pungiolide_A->PI3K Inhibits p53 p53 Pungiolide_A->p53 Upregulates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Proposed mechanism of this compound's anti-cancer effects.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.